UK-432097
Descripción
Propiedades
IUPAC Name |
6-(2,2-diphenylethylamino)-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]-N-[2-[(1-pyridin-2-ylpiperidin-4-yl)carbamoylamino]ethyl]purine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N11O6/c1-2-41-37(54)33-31(52)32(53)39(57-33)51-24-46-30-34(45-23-28(25-11-5-3-6-12-25)26-13-7-4-8-14-26)48-35(49-36(30)51)38(55)43-19-20-44-40(56)47-27-16-21-50(22-17-27)29-15-9-10-18-42-29/h3-15,18,24,27-28,31-33,39,52-53H,2,16-17,19-23H2,1H3,(H,41,54)(H,43,55)(H2,44,47,56)(H,45,48,49)/t31-,32+,33-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTHAEBAWXWVID-HXEFRTELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N11O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431408 | |
| Record name | UK-432,097 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380221-63-6 | |
| Record name | 1-Deoxy-1-[6-[(2,2-diphenylethyl)amino]-2-[[[2-[[[[1-(2-pyridinyl)-4-piperidinyl]amino]carbonyl]amino]ethyl]amino]carbonyl]-9H-purin-9-yl]-N-ethyl-β-D-ribofuranuronamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380221-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | UK-432097 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380221636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UK-432097 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12691 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | UK-432,097 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UK-432097 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3OAJ1R5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
UK-432097: A Technical Guide to its Mechanism of Action as a Potent and Selective A2A Adenosine Receptor Agonist
For Research, Scientific, and Drug Development Professionals
Abstract
UK-432097 is a synthetic, high-affinity agonist for the A2A adenosine (B11128) receptor (A2AAR), a member of the G protein-coupled receptor (GPCR) superfamily. Initially investigated for the treatment of chronic obstructive pulmonary disease (COPD), its primary mechanism of action is the stimulation of the A2AAR, leading to the activation of downstream signaling cascades, most notably the Gs protein/adenylyl cyclase pathway. This activation results in an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a range of physiological responses, including anti-inflammatory and anti-aggregatory effects. Contrary to some initial inquiries, this compound is not a phosphodiesterase type 5 (PDE5) inhibitor. Its high potency and selectivity for the A2AAR have made it a valuable tool in pharmacological research and for the structural elucidation of the agonist-bound state of the A2AAR.
Core Mechanism of Action: A2A Adenosine Receptor Agonism
This compound functions as a full agonist at the human A2A adenosine receptor. Upon binding, it stabilizes a specific active-state conformation of the receptor. This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, culminating in the molecule's observed physiological effects.
Signaling Pathway Diagram
Caption: A2AAR signaling pathway activated by this compound.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of this compound at the Human A2AAR
| Parameter | Receptor | Value | Cell Line | Reference |
| Ki | Human A2AAR-T4L-ΔC | 4.75 nM | Sf9 cells | |
| pKi | Human A2AAR | 8.4 | Not Specified | [1] |
Note: The pKi of 8.4 corresponds to a Ki of approximately 3.98 nM.
Table 2: Functional Potency of this compound
| Parameter | Receptor | Value (mean ± SEM) | Assay | Cell Line | Reference |
| EC50 | Human WT A2AAR | 0.66 ± 0.19 nM | cAMP Accumulation | CHO cells | [1] |
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound, based on published methodologies.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound for the A2AAR by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes from Sf9 cells expressing the human A2AAR-T4L-ΔC construct are prepared and stored at -80°C. Protein concentration is determined using a standard protein assay.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2) is prepared.
-
Reaction Mixture: In a 96-well plate, add in order:
-
50 µL of assay buffer with or without a competing ligand (this compound) at various concentrations.
-
25 µL of a radiolabeled A2AAR antagonist (e.g., [3H]ZM241385) at a concentration near its Kd.
-
25 µL of the membrane preparation.
-
-
Incubation: The plate is incubated for 60-90 minutes at room temperature (25°C) to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP in whole cells expressing the A2AAR.
Experimental Workflow Diagram
Caption: Workflow for a whole-cell cAMP accumulation assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the wild-type human A2AAR are cultured in appropriate media and seeded into 96-well plates.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with a serum-free medium or buffer. Cells are then pre-incubated for a short period (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Various concentrations of this compound are added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed according to the protocol of the specific cAMP detection kit being used.
-
cAMP Detection: The concentration of cAMP in the cell lysates is quantified. This can be achieved using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other competitive immunoassays.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to each concentration of this compound is determined. The data are then plotted using non-linear regression to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Conclusion
This compound is a well-characterized, potent, and selective A2A adenosine receptor agonist. Its mechanism of action involves the canonical Gs protein-cAMP signaling pathway. The quantitative data from binding and functional assays confirm its high affinity and potency at the nanomolar level. The detailed experimental protocols provided herein offer a framework for the pharmacological characterization of this and similar compounds. The high selectivity of this compound has made it an indispensable tool for studying A2AAR pharmacology and structure, contributing significantly to the understanding of GPCR activation.
References
The Development of UK-432097 (Sildenafil Citrate): A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This whitepaper provides an in-depth technical guide to the development history of UK-432097, the compound that would become known as sildenafil (B151) citrate (B86180) and marketed by Pfizer as Viagra®. Initially investigated as a treatment for angina pectoris, serendipitous findings in early clinical trials led to its repositioning as a groundbreaking therapy for erectile dysfunction (ED). This document details the preclinical and clinical development of sildenafil, presenting key quantitative data in structured tables, outlining experimental protocols for pivotal studies, and visualizing critical signaling pathways and experimental workflows using the DOT language for Graphviz.
Discovery and Preclinical Development
The journey of this compound began in the late 1980s at Pfizer's research facility in Sandwich, Kent, UK. Researchers were seeking a novel treatment for angina by targeting phosphodiesterase (PDE) enzymes. The hypothesis was that inhibiting a specific PDE isoform could lead to vasodilation and improved blood flow in coronary arteries.
Target Identification and Lead Optimization
The primary target identified was phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE5, it was postulated that cGMP levels would rise, leading to smooth muscle relaxation and vasodilation. A research program was initiated to synthesize selective PDE5 inhibitors. This effort led to the identification of this compound (sildenafil) as a potent and selective inhibitor of PDE5.[2]
In Vitro Pharmacology
The potency and selectivity of sildenafil were determined using in vitro enzyme inhibition assays. A common method employed is the scintillation proximity assay (SPA).
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Scintillation Proximity Assay) [3]
-
Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme is prepared. The substrate, [³H]-cGMP (radiolabeled cGMP), is also prepared in an appropriate assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Compound Preparation: Sildenafil is serially diluted to a range of concentrations (e.g., from 100 µM to 1 pM) in DMSO and then further diluted into the assay buffer.
-
Assay Reaction:
-
In a microplate, the diluted sildenafil is added to each well.
-
The [³H]-cGMP substrate solution is then added.
-
The enzymatic reaction is initiated by the addition of the diluted PDE5 enzyme.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for the enzymatic conversion of [³H]-cGMP to [³H]-GMP.
-
-
Assay Termination and Detection:
-
The reaction is stopped by adding a slurry of yttrium silicate (B1173343) (YSi) SPA beads conjugated with a cGMP-specific antibody.
-
This antibody binds to any unconverted [³H]-cGMP. When the radiolabeled substrate is bound to the antibody on the bead, it is in close enough proximity to excite the scintillant within the bead, producing a light signal that can be detected by a microplate scintillation counter.
-
The amount of signal is inversely proportional to the activity of the PDE5 enzyme.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the sildenafil concentration and fitting the data to a sigmoidal dose-response curve.
Sildenafil demonstrated high selectivity for PDE5 over other PDE isoforms.[4] This selectivity is crucial for minimizing off-target effects.
| PDE Isoform | IC50 (nM) | Selectivity vs. PDE5 |
| PDE1 | >10,000 | >2840-fold |
| PDE2 | >10,000 | >2840-fold |
| PDE3 | >10,000 | >2840-fold |
| PDE4 | >10,000 | >2840-fold |
| PDE5 | 3.5 - 5.22 | - |
| PDE6 | 35 | ~10-fold |
| PDE11 | >10,000 | >2840-fold |
Table 1: In vitro selectivity of sildenafil for various phosphodiesterase isoforms.[4][5]
Preclinical Safety Pharmacology
Extensive preclinical safety studies were conducted in animal models, primarily rats and dogs.[6][7]
| Parameter | Rat | Dog |
| Safety Ratio (AUC24h) | 40:1 | 28:1 |
| Safety Ratio (Cmax) | 19:1 | 8:1 |
Table 2: Preclinical safety ratios of sildenafil in rats and dogs.[6][7]
These studies revealed no teratogenic, genotoxic, or carcinogenic potential.[6][7] Some species-specific effects were observed, such as Beagle pain syndrome in dogs and intestinal dilatation in mice, which were determined to have no relevance to humans.[6][8]
Clinical Development
Phase I Clinical Trials: Unexpected Observations
Phase I clinical trials in healthy male volunteers commenced in 1991 to assess the safety, tolerability, and pharmacokinetics of sildenafil as a potential treatment for angina.[2] While the effects on angina were modest, a consistent and unexpected side effect was reported by male participants: an increase in penile erections.[2] This serendipitous finding prompted a pivotal shift in the clinical development program.
Pharmacokinetics and Metabolism
| Parameter | Value |
| Absolute Oral Bioavailability | 41% (90% CI: 36-47%)[9] |
| Time to Maximum Plasma Concentration (Tmax) | Median 60 minutes (fasted state)[4] |
| Effect of High-Fat Meal on Tmax | Delayed by approximately 1 hour[10] |
| Effect of High-Fat Meal on Cmax | Reduced by 29%[10] |
| Effect of High-Fat Meal on AUC | Reduced by 11%[10] |
| Plasma Protein Binding | ~96%[11] |
| Metabolism | Primarily by hepatic CYP3A4 (major) and CYP2C9 (minor)[11][12] |
| Major Metabolite | N-desmethyl sildenafil (UK-103,320)[12] |
| Metabolite PDE5 Potency | ~50% of sildenafil[12] |
| Metabolite Plasma Concentration | ~40% of sildenafil[12] |
| Elimination Half-Life (sildenafil and metabolite) | 3-5 hours[4] |
| Excretion | Predominantly in feces (~80%) and urine (~13%)[11][12] |
Table 3: Key pharmacokinetic parameters of sildenafil in healthy male volunteers.
Phase II and III Clinical Trials for Erectile Dysfunction
Following the observations in Phase I, a series of Phase II and III clinical trials were designed to evaluate the efficacy and safety of sildenafil for the treatment of erectile dysfunction.
Experimental Protocol: Phase III Clinical Trial Design for Erectile Dysfunction [13][14][15]
-
Study Design: Double-blind, placebo-controlled, randomized, flexible-dose studies were common.
-
Patient Population: Men with a clinical diagnosis of erectile dysfunction of various etiologies.
-
Intervention: Patients were randomized to receive either sildenafil (at varying doses, often with a starting dose of 50 mg, with the option to adjust to 25 mg or 100 mg based on efficacy and tolerability) or a matching placebo.[14] Dosing was typically "as needed," approximately one hour before anticipated sexual activity.
-
Primary Efficacy Endpoints:
-
Secondary Efficacy Endpoints:
-
Sexual event log data, including the percentage of successful attempts at sexual intercourse.
-
Patient and partner satisfaction questionnaires (e.g., Erectile Dysfunction Inventory of Treatment Satisfaction - EDITS).[17]
-
-
Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on cardiovascular events.
Clinical Efficacy
The clinical trials demonstrated a significant and consistent improvement in erectile function for patients treated with sildenafil compared to placebo.
| Efficacy Outcome | Sildenafil | Placebo |
| Improved Erections (Global Efficacy Question) | 70% | 20% |
| Successful Intercourse Attempts | 69% | 22% |
| NNT for Global Improvement in Erections | 1.7 (95% CI: 1.6-1.9) | - |
| NNT for at least 60% Successful Intercourse Attempts | 2.7 (95% CI: 2.3-3.3) | - |
Table 4: Summary of efficacy data from clinical trials of sildenafil for erectile dysfunction.[14][15][16][17]
Clinical Safety
The safety profile of sildenafil was well-established through numerous clinical trials. The most common adverse events were transient and mild to moderate in severity, consistent with the vasodilatory effects of PDE5 inhibition.
| Adverse Event | Incidence in Sildenafil Group | Incidence in Placebo Group |
| Headache | 25% | - |
| Flushing | 14% | - |
| Dyspepsia | 12% | - |
Table 5: Common adverse events reported in clinical trials of sildenafil.[16] (Placebo incidence for these specific events was not detailed in the provided search results, but was generally lower).
A pooled analysis of data from over 120 clinical trials showed no increased risk of myocardial infarction or cardiovascular death with sildenafil compared to placebo.[18]
Mechanism of Action and Signaling Pathway
Sildenafil's therapeutic effect is mediated through the potentiation of the nitric oxide (NO)/cGMP signaling pathway.[1][19]
Signaling Pathway Diagram
Figure 1: The NO/cGMP signaling pathway and the mechanism of action of sildenafil.
Experimental Workflows
Preclinical Animal Model for Erectile Function
Animal models were instrumental in evaluating the in vivo efficacy of sildenafil. A common model involves the electrical stimulation of the cavernous nerve in anesthetized animals.[20][21]
Figure 2: Workflow for a preclinical animal model of erectile function.
Conclusion
The development of this compound (sildenafil) represents a landmark in pharmaceutical research and development, not only for its therapeutic impact on erectile dysfunction but also as a prime example of successful drug repositioning. Rigorous preclinical and clinical investigation, guided by a deep understanding of the underlying molecular mechanisms, transformed an initially unpromising angina medication into a globally recognized treatment. The data and protocols outlined in this whitepaper provide a technical foundation for understanding the comprehensive and meticulous process that led to the approval and widespread use of sildenafil.
References
- 1. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Efficacy and safety of sildenafil citrate in men with erectile dysfunction and stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sildenafil (Viagra) for male erectile dysfunction: a meta-analysis of clinical trial reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of sildenafil citrate in the treatment of erectile dysfunction in patients with ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A 4-year update on the safety of sildenafil citrate (Viagra) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
UK-432,097 for COPD: A Technical Guide for Researchers
An In-Depth Review of a Selective Adenosine (B11128) A₂A Receptor Agonist
This technical guide provides a comprehensive overview of UK-432,097, a potent and selective adenosine A₂A receptor (A₂AAR) agonist investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, preclinical data, and clinical trial findings.
Core Compound Properties and Mechanism of Action
UK-432,097 is a small molecule that acts as a highly potent and selective agonist for the A₂A adenosine receptor.[1] Its therapeutic rationale in COPD is based on the anti-inflammatory properties associated with A₂AAR activation.
The primary mechanism of action of UK-432,097 involves the stimulation of the A₂AAR, a G-protein coupled receptor (GPCR). This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can modulate the activity of various downstream signaling pathways. A key anti-inflammatory effect is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.
Signaling Pathway of UK-432,097
Caption: Simplified signaling cascade of UK-432,097 via the A₂AAR.
Quantitative Data Summary
The following tables summarize the key quantitative data available for UK-432,097.
Table 1: In Vitro Pharmacology
| Parameter | Value | Cell Line | Species | Reference |
| Binding Affinity (pKi) | 8.4 | CHO cells expressing human A₂AAR | Human | [1] |
| Functional Potency (EC₅₀) | 0.66 nM | CHO cells expressing human WT A₂AAR | Human | [1] |
Table 2: Clinical Trial - NCT00430300 Overview
| Parameter | Details | Reference |
| Clinical Trial Identifier | NCT00430300 | [2] |
| Phase | 2 | [2] |
| Status | Terminated | [2] |
| Indication | Chronic Obstructive Pulmonary Disease (COPD) | [2] |
| Intervention | UK-432,097 Dry Powder for Inhalation | [2] |
| Dosage Arms | 150 mcg, 450 mcg, 1350 mcg (twice daily) vs. Placebo | [2] |
| Primary Outcome Measures | Trough FEV1 | [2] |
| Secondary Outcome Measures | St. George's Respiratory Questionnaire (SGRQ), Inspiratory Capacity (IC) | [2] |
| Key Finding | Did not show a statistically significant improvement in FEV1 or quality of life parameters. |
Note: Detailed quantitative results from the NCT00430300 trial are not publicly available.
Experimental Protocols
Detailed experimental protocols for studies involving UK-432,097 are not extensively published. The following represents a generalized methodology for the key assays cited.
cAMP Accumulation Assay
This assay is fundamental to characterizing the agonist activity of compounds like UK-432,097 at Gs-coupled receptors.
Objective: To quantify the increase in intracellular cAMP levels in response to UK-432,097 stimulation.
General Protocol Outline:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A₂A adenosine receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Preparation: UK-432,097 is serially diluted to a range of concentrations.
-
Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with the various concentrations of UK-432,097 or a vehicle control and incubated for a specified period.
-
Cell Lysis: Following stimulation, cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, often employing technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
Data Analysis: The signal is converted to cAMP concentrations using a standard curve. Dose-response curves are then generated to determine the EC₅₀ value.
Caption: A generalized workflow for a cAMP accumulation assay.
Preclinical COPD Animal Models
While specific preclinical data for UK-432,097 in COPD models is limited in the public domain, the following outlines a general approach for evaluating anti-inflammatory compounds in this context.
Objective: To assess the in vivo efficacy of a test compound in reducing airway inflammation and improving lung function in an animal model of COPD.
General Protocol Outline:
-
Model Induction: A COPD-like phenotype is induced in rodents (e.g., mice or rats) through chronic exposure to cigarette smoke or intratracheal administration of lipopolysaccharide (LPS).[3][4][5]
-
Compound Administration: Animals are treated with the test compound (e.g., UK-432,097) or a vehicle control, typically via inhalation or systemic administration, for a specified duration during the induction period.
-
Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to quantify inflammatory cell influx (e.g., neutrophils, macrophages).
-
Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in BAL fluid or lung homogenates.
-
Histology: Histopathological examination of lung tissue to assess inflammation and structural changes.
-
-
Assessment of Lung Function: Measurement of lung function parameters, such as forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC), using techniques like whole-body plethysmography.
-
Data Analysis: Statistical comparison of the measured parameters between the treatment and control groups.
Caption: A generalized workflow for evaluating a compound in a preclinical COPD model.
Discussion and Future Perspectives
UK-432,097 represents a targeted approach to mitigating the inflammatory component of COPD by leveraging the A₂A adenosine receptor pathway. While the in vitro data demonstrated high potency and a clear mechanism of action, the translation to clinical efficacy in the Phase 2 trial was not successful. The reasons for this disconnect are not definitively known from the publicly available data but could be multifactorial, including challenges with drug delivery to the target site in the lung, the complexity of COPD pathophysiology beyond the inflammatory pathways targeted by A₂AAR agonism, or potential off-target effects at the doses tested.
Despite the outcome of the UK-432,097 clinical trial, the A₂A adenosine receptor remains a target of interest in inflammatory diseases. Future research in this area may focus on:
-
Alternative Dosing Regimens or Delivery Systems: Exploring different formulations or delivery devices to optimize lung deposition and local concentration.
-
Combination Therapies: Investigating the potential synergistic effects of A₂AAR agonists with other COPD medications, such as bronchodilators or corticosteroids.
-
Patient Stratification: Identifying specific COPD phenotypes that may be more responsive to A₂AAR-targeted therapy.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of UK-432097 in GPCR Signaling
This technical guide provides a comprehensive overview of this compound, a highly potent and selective agonist for the A₂A adenosine (B11128) receptor (A₂AAR), a G protein-coupled receptor (GPCR). We will delve into its mechanism of action, its role in downstream signaling pathways, and the experimental methodologies used to characterize its activity.
Introduction to this compound
This compound is a synthetic, non-nucleoside derivative that acts as a full and highly selective agonist for the human A₂A adenosine receptor. Its high affinity and potency have made it a valuable tool for studying A₂AAR structure and function. Structurally, it is a complex molecule, significantly larger than the endogenous agonist adenosine, allowing it to form an extensive network of interactions within the receptor's binding pocket. This characteristic has been crucial in stabilizing the receptor in its active conformation, facilitating landmark crystallographic studies that have illuminated the mechanisms of GPCR activation. Beyond its utility as a research tool, this compound has been investigated for its therapeutic potential, particularly in treating Chronic Obstructive Pulmonary Disease (COPD) due to its anti-inflammatory properties.
Mechanism of Action: A Conformationally Selective Agonist
This compound's primary role is to bind to and activate the A₂AAR. This process is not merely an on/off switch but involves inducing and stabilizing a specific active conformation of the receptor.
Binding and Receptor Activation
Upon binding, this compound triggers a series of conformational changes in the A₂AAR's transmembrane (TM) helices. Crystal structures of the this compound-bound A₂AAR reveal significant movements compared to the inactive, antagonist-bound state:
-
Outward tilt and rotation of the cytoplasmic half of TM6.
-
Inward movement of TM5.
-
Axial shift of TM3.
-
A "seesaw" movement of TM7.
These rearrangements on the intracellular side of the receptor create a binding site for the cognate G protein (Gs), initiating the downstream signaling cascade. The extensive interaction network between this compound and the receptor is key to its high binding affinity and its ability to stabilize this active state. This has led to this compound being defined as a "conformationally selective agonist".
A₂A Receptor Signaling Pathway
The A₂A adenosine receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. Activation of the receptor by an agonist like this compound leads to the dissociation of the G protein subunits and the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
UK-432097 as a Pharmacological Tool: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-432097 is a highly potent and selective synthetic agonist for the A2A adenosine (B11128) receptor (A2AAR), a member of the G-protein coupled receptor (GPCR) family. Its high affinity and selectivity have established it as a critical pharmacological tool for studying A2AAR structure, function, and signaling. Furthermore, this compound has been instrumental in elucidating the therapeutic potential of A2AAR agonism, particularly in the context of inflammatory and cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its use in research settings.
Introduction
The A2A adenosine receptor is a key regulator of various physiological processes, including inflammation, neurotransmission, and vasodilation. Its activation by endogenous adenosine or synthetic agonists initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This compound, with its high potency and selectivity for the A2AAR, serves as an invaluable probe for dissecting these processes. Its use in the crystallization of the A2AAR has provided unprecedented insights into the molecular mechanisms of agonist binding and receptor activation.[1][2][3] This guide aims to equip researchers with the necessary information to effectively utilize this compound as a pharmacological tool.
Pharmacological Profile
The pharmacological activity of this compound has been characterized through various in vitro assays, demonstrating its high affinity and functional potency at the human A2AAR.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with the A2AAR.
Table 1: Binding Affinity of this compound at the Human A2A Adenosine Receptor
| Parameter | Value | Cell Line/System | Reference |
| pKi | 8.4 | Human A2AAR | [4] |
| Ki | 4.75 nM | A2AAR-T4L-ΔC-expressing Sf9 cell membranes | [3] |
Table 2: Functional Potency of this compound at the Human A2A Adenosine Receptor
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.66 ± 0.19 nM | CHO cells expressing human WT A2AAR | [3][4] |
Signaling Pathway
Activation of the A2AAR by this compound initiates a canonical Gs-protein coupled signaling pathway, leading to the production of the second messenger cAMP. This pathway is central to the physiological effects mediated by the A2AAR.
Caption: A2AAR signaling pathway activated by this compound.
Experimental Protocols
The following are representative protocols for key experiments utilizing this compound. These are based on established methodologies and should be optimized for specific experimental conditions.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the A2AAR using a competition binding assay with a radiolabeled antagonist.
Materials:
-
Membranes from cells expressing the human A2AAR (e.g., Sf9 or CHO cells).
-
Radiolabeled A2AAR antagonist (e.g., [3H]ZM241385).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled antagonist (for non-specific binding).
-
50 µL of the various concentrations of this compound.
-
50 µL of radiolabeled antagonist at a concentration close to its Kd.
-
100 µL of cell membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the functional potency (EC50) of this compound by quantifying the increase in intracellular cAMP in response to A2AAR activation.
Materials:
-
CHO cells stably expressing the human A2AAR.
-
This compound.
-
Stimulation buffer (e.g., HBSS or DMEM containing a phosphodiesterase inhibitor like 50 µM rolipram (B1679513) or IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96-well or 384-well cell culture plates.
Procedure:
-
Seed the A2AAR-expressing CHO cells in a multi-well plate and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium from the cells and wash once with stimulation buffer.
-
Add the different concentrations of this compound to the cells. Include a vehicle control and a positive control (e.g., forskolin).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection method of the chosen kit.
-
Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value using non-linear regression.
References
UK-432,097: A Technical Guide to its Adenosine Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the adenosine (B11128) receptor selectivity profile of UK-432,097, a potent and highly selective A2A adenosine receptor (A2AAR) agonist. The document details the compound's binding affinities and functional potencies, outlines the experimental methodologies used for these determinations, and visualizes the key signaling pathways and experimental workflows.
Core Selectivity Profile of UK-432,097
| Receptor Subtype | Parameter | Value (nM) | Cell Line | Comments |
| Human A2AAR | pKi | 8.4 (~3.98 nM) | - | Highly potent agonist.[1] |
| Human A2AAR | Ki | 4.75 | Sf9 cells | Determined using a modified A2AAR-T4L-ΔC construct.[2] |
| Human A2AAR | EC50 | 0.66 | CHO cells | Measured via cAMP accumulation assay in cells expressing wild-type A2AAR.[1][2] |
| Human A1AR | - | Data not available | - | UK-432,097 demonstrates selectivity over the A1 receptor.[3] |
| Human A2BAR | - | Data not available | - | UK-432,097 demonstrates selectivity over the A2B receptor.[3] |
| Human A3AR | - | Data not available | - | UK-432,097 exhibits an agonistic effect at the A3 receptor.[3] |
Signaling Pathway and Experimental Visualizations
To elucidate the mechanisms of action and experimental procedures, the following diagrams, generated using Graphviz (DOT language), visualize the A2AAR signaling pathway and the workflows for key experimental assays.
A2A Adenosine Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist such as UK-432,097 initiates a G-protein-mediated signaling cascade. The A2AAR is coupled to a stimulatory G-protein (Gαs). Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.
Experimental Protocols and Workflows
The binding affinity and functional potency of UK-432,097 at the A2A adenosine receptor have been determined through radioligand binding assays and cAMP accumulation assays, respectively.
Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Membrane Preparation:
-
Culture cells, such as Spodoptera frugiperda (Sf9) insect cells, engineered to express the human A2A adenosine receptor (e.g., the A2AAR-T4L-ΔC construct for structural studies).[2]
-
Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.
Binding Assay:
-
In assay tubes, combine the prepared cell membranes, a known concentration of a radiolabeled A2AAR antagonist (e.g., [3H]ZM241385), and varying concentrations of the unlabeled test compound (UK-432,097).
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-radiolabeled antagonist.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value for the test compound is then determined using the Cheng-Prusoff equation.
The functional potency (EC50) of an A2AAR agonist is determined by measuring its ability to stimulate the production of intracellular cyclic AMP (cAMP).
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the wild-type human A2A adenosine receptor.[1][2]
-
Plate the cells in multi-well plates and grow to a suitable confluency.
cAMP Accumulation Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.
-
Incubate the cells with varying concentrations of the agonist UK-432,097 for a defined period.[1]
-
Lyse the cells to release the intracellular contents, including the accumulated cAMP.
-
Measure the concentration of cAMP in the cell lysates using a suitable detection method, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
References
Methodological & Application
Application Notes and Protocols for UK-432097 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-432097 is a potent and highly selective agonist for the A2A adenosine (B11128) receptor (A2AAR), a member of the G protein-coupled receptor (GPCR) family.[1] Its primary mechanism of action involves the activation of A2AAR, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade plays a crucial role in various physiological processes, including inflammation, immune response, and vasodilation.[3] this compound has been utilized in research to investigate the therapeutic potential of A2AAR activation, particularly in the context of chronic obstructive pulmonary disease (COPD) and cardiovascular conditions.[1][4]
These application notes provide detailed protocols for the use of this compound in cell culture, including information on its physicochemical properties, signaling pathway, and experimental procedures for common cellular assays.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value | Source |
| Molecular Formula | C40H47N11O6 | [5] |
| Molecular Weight | 777.87 g/mol | [5] |
| Solubility | Soluble in DMSO and 0.1N HCl (aq) | [5] |
| Storage | Store at -20°C | [6] |
Stock Solution Preparation: For cell culture experiments, it is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the A2A adenosine receptor. This activation triggers a conformational change in the receptor, leading to the coupling and activation of the Gs alpha subunit of the heterotrimeric G protein. Activated Gsα stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the modulation of cellular functions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from published studies.
| Parameter | Cell Line | Value | Reference |
| pKi (human A2AAR) | - | 8.4 | [1] |
| Ki (A2AAR-T4L-ΔC receptor) | Sf9 cells | 4.75 nM | [7] |
| EC50 (cAMP accumulation) | CHO cells (human WT A2AAR) | 0.66 ± 0.19 nM | [7] |
| Effective Concentration | THP-1 human macrophages | 100 nM | [8] |
Experimental Protocols
The following are detailed protocols for common cell culture experiments using this compound.
Experimental Workflow Overview
The general workflow for a cell culture experiment involving this compound treatment is outlined below.
Protocol 1: cAMP Accumulation Assay in CHO-K1 Cells Expressing Human A2AAR
This protocol is designed to measure the potency of this compound in stimulating cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human A2A adenosine receptor (CHO-A2AAR)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
This compound
-
DMSO
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
White opaque 384-well microplates
Procedure:
-
Cell Culture: Culture CHO-A2AAR cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in an appropriate assay buffer and adjust the cell density.
-
Seed the cells into a white opaque 384-well microplate at a density of 1,000-5,000 cells per well.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range (e.g., 0.01 nM to 1000 nM).[1]
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Cell Treatment:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 30 minutes) at 37°C to prevent cAMP degradation.
-
Add the diluted this compound or vehicle control to the wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.
-
Read the plate using a plate reader compatible with the assay format (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Gene Expression Analysis in THP-1 Macrophages
This protocol describes the treatment of THP-1 human macrophages with this compound to study its effects on gene expression.[8]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound
-
DMSO
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate the monocytes into macrophages, seed the cells in culture plates and treat with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 100 nM).[8]
-
Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Add the this compound solution or vehicle control to the differentiated THP-1 macrophages.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours or 18 hours, depending on the target genes).[8]
-
RNA Extraction:
-
After incubation, wash the cells with PBS and lyse them using the lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for your target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the gene expression data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells compared to the vehicle control.
-
Concluding Remarks
This compound is a valuable research tool for investigating the role of the A2A adenosine receptor in various cellular processes. The protocols provided here offer a starting point for designing and executing experiments in cell culture. It is recommended to optimize experimental conditions, such as cell density, compound concentration, and incubation time, for each specific cell line and assay. Careful attention to proper handling, storage, and experimental design will ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of a selective and potent A2a agonist with extended lung retention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for UK-432097 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-432097 is a highly potent and selective agonist of the A2A adenosine (B11128) receptor (A2AAR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[1][2] Its high affinity and selectivity make it an invaluable tool for in vitro studies aimed at elucidating the role of the A2AAR in cellular signaling and for the screening and characterization of novel A2AAR-targeting compounds.[2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other A2AAR ligands.
Data Presentation
The following tables summarize the quantitative data for this compound from various in vitro assays.
Table 1: In Vitro Potency and Affinity of this compound at the Human A2A Adenosine Receptor
| Parameter | Value | Cell Line/System | Assay Type |
| pKi | 8.4 | Human A2AAR | Radioligand Binding |
| Ki | ~3.98 nM | Human A2AAR | Calculated from pKi |
| Ki | 4.75 nM | Engineered Human A2AAR-T4L-ΔC in Sf9 cell membranes | Radioligand Binding |
| EC50 | 0.66 nM | CHO cells expressing human wild-type A2AAR | cAMP Accumulation |
Table 2: In Vitro Functional Activity of this compound
| Assay | EC50 | Cell Line |
| Inhibition of LPS-stimulated TNFα release | 0.5 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| Inhibition of LPS-stimulated TNFα release | 0.6 nM | Rat Splenocytes |
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| Adenosine A2A | ~4 nM |
| Adenosine A1 | Reported to be highly selective for A2A; specific Ki not found in the reviewed literature. |
| Adenosine A2B | Reported to be highly selective for A2A; specific Ki not found in the reviewed literature. |
| Adenosine A3 | Reported to be highly selective for A2A; specific Ki not found in the reviewed literature. |
Signaling Pathway
Activation of the A2A adenosine receptor by an agonist like this compound initiates a signaling cascade primarily through the Gs alpha subunit of the associated G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression and cellular function.
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Protocols
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP) in cells expressing the A2A adenosine receptor.
Caption: Experimental Workflow for cAMP Accumulation Assay.
Materials:
-
CHO-K1 cells stably expressing the human A2A adenosine receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Phosphodiesterase (PDE) inhibitors (e.g., Rolipram, IBMX)
-
This compound and other test compounds
-
cAMP detection kit (e.g., HTRF cAMP assay kit or ELISA kit)
-
96-well cell culture plates
-
Multimode plate reader
Protocol:
-
Cell Culture: Maintain CHO-K1-hA2AAR cells in appropriate culture medium at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Pre-treatment: On the day of the assay, remove the culture medium and wash the cells with PBS. Add stimulation buffer containing a PDE inhibitor (e.g., 50 µM Rolipram or 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Agonist Addition: Prepare serial dilutions of this compound and other test compounds in stimulation buffer containing the PDE inhibitor. Add the compounds to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the A2A adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes from cells expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells)
-
Radioligand specific for A2AAR (e.g., [3H]ZM241385 or [3H]CGS21680)
-
This compound and other test compounds
-
Non-specific binding control (e.g., a high concentration of a non-labeled A2AAR ligand like NECA)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Protocol:
-
Membrane Preparation: Prepare cell membranes from a large batch of A2AAR-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound or other test compounds.
-
Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand, buffer, and a high concentration of a non-labeled competitor.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
LPS-Stimulated TNF-α Release Assay
This assay assesses the anti-inflammatory properties of this compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Immune cells (e.g., human PBMCs or a macrophage-like cell line like THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound and other test compounds
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Plate reader for ELISA
Protocol:
-
Cell Culture and Seeding: Culture the immune cells in appropriate medium. Seed the cells into 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and, if using adherent cells, allow them to attach overnight.
-
Compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or other test compounds for 1-2 hours at 37°C.
-
LPS Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 10-100 ng/mL to induce TNF-α production.
-
Incubation: Incubate the plate for 4-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of TNF-α release against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a powerful research tool for investigating the pharmacology of the A2A adenosine receptor. The protocols outlined in these application notes provide robust and reproducible methods for characterizing the potency, affinity, and functional activity of this compound and other A2AAR modulators in vitro. These assays are fundamental for the discovery and development of novel therapeutics targeting the A2AAR for a range of diseases, including inflammatory disorders and neurodegenerative conditions.
References
Application Notes and Protocols for Solubilizing UK-432097
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-432097 is a potent and highly selective agonist for the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor involved in various physiological processes, including inflammation and cardiovascular function. Due to its pharmacological profile, this compound is a valuable tool for in vitro and in vivo studies aimed at elucidating the role of A2AAR in health and disease. Proper solubilization and formulation of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization of this compound for use in cell-based assays and in vivo animal studies, along with a summary of its relevant physicochemical properties and a diagram of the A2AAR signaling pathway.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the proper handling and storage of the compound.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C40H47N11O6 |
| Molecular Weight | 777.87 g/mol |
| CAS Number | 380221-63-6 |
| Appearance | Crystalline solid |
| Storage | Store at -20°C. Protect from light. |
| Predicted Water Solubility | 0.0264 mg/mL[1] |
| Known Solvents | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and 0.1N HCl (aq)[2] |
A2A Adenosine Receptor Signaling Pathway
This compound exerts its effects by activating the A2A adenosine receptor. This receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
For most cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE).
-
Adding Solvent: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM). It is advisable to start with a small volume of DMSO, vortex to dissolve, and then add the remaining volume.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) in a water bath can aid in solubilization if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note on Final DMSO Concentration: When preparing working solutions by diluting the DMSO stock in aqueous cell culture media, ensure that the final concentration of DMSO in the assay is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Solubilization Workflow for In Vitro Experiments
The following diagram illustrates the general workflow for preparing this compound for cell-based assays.
Formulation for In Vivo Administration
Due to its low aqueous solubility, a formulation using a co-solvent system is often necessary for in vivo administration of this compound. The following is a general protocol that can be adapted based on the specific requirements of the animal model and route of administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound in DMSO: In a separate sterile tube, weigh the required amount of this compound. Add the corresponding volume of DMSO (as per the final formulation ratio) and vortex until the compound is completely dissolved.
-
Add Co-solvents: To the DMSO solution, add the PEG300 and Tween 80. Vortex thoroughly after each addition to ensure a homogenous mixture.
-
Add Saline: Slowly add the sterile saline or PBS to the mixture while vortexing. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the solvent ratios or warming).
-
Final Preparation: The final formulation should be prepared fresh on the day of the experiment. Before administration, visually inspect the solution for any precipitation.
Example Formulation (for a 1 mg/mL final concentration):
To prepare 1 mL of a 1 mg/mL solution of this compound in a 10:40:5:45 (DMSO:PEG300:Tween 80:Saline) vehicle:
-
Dissolve 1 mg of this compound in 100 µL of DMSO.
-
Add 400 µL of PEG300 and vortex.
-
Add 50 µL of Tween 80 and vortex.
-
Add 450 µL of sterile saline and vortex until the solution is clear.
Important Considerations for In Vivo Studies:
-
Toxicity: The chosen vehicle and the concentration of each component should be tested for toxicity in the animal model prior to the main experiment.
-
Route of Administration: The suitability of the formulation may vary depending on the route of administration (e.g., intravenous, intraperitoneal, oral).
-
Stability: The stability of this compound in the chosen formulation should be considered, especially if the solution is not used immediately.
Concluding Remarks
The protocols outlined in these application notes provide a starting point for the solubilization and use of this compound in experimental settings. Researchers should optimize these protocols based on their specific experimental needs and cell or animal models. Careful attention to solubility, final solvent concentration, and vehicle controls will ensure the generation of reliable and reproducible data in the study of A2A adenosine receptor biology.
References
Application Notes and Protocols: UK-432097 in A2A Receptor Binding Assays
Introduction
UK-432097 is a potent and highly selective full agonist for the A2A adenosine (B11128) receptor (A2AAR), a member of the G-protein coupled receptor (GPCR) family.[1][2] Its high binding affinity and strong stabilizing effect on the A2AAR make it an invaluable tool for researchers studying the structure and function of this receptor.[1][3] this compound has been characterized as a "conformationally selective agonist," capable of stabilizing the receptor in a specific active state, which has been instrumental in elucidating the crystal structure of the agonist-bound A2AAR.[1][4] These properties, along with its demonstrated anti-inflammatory and anti-aggregatory effects, make this compound a critical compound for drug development and physiological research, particularly in areas like Chronic Obstructive Pulmonary Disease (COPD).[2][5]
Data Presentation
The binding and functional potency of this compound at the human A2A adenosine receptor have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of this compound for the Human A2A Receptor
| Parameter | Value | Cell/Membrane System | Notes |
| Ki | 4.75 nM | Sf9 cell membranes expressing engineered human A2AAR (A2AAR-T4L-ΔC) | Ki represents the inhibition constant, a measure of binding affinity.[1] |
| pKi | 8.4 | Membranes from cells expressing human A2AAR | pKi is the negative logarithm of the Ki value.[2] |
Table 2: Functional Potency of this compound and Other A2A Agonists
| Compound | EC50 (nM) | Assay Type | Cell System |
| This compound | 0.66 ± 0.19 | cAMP Accumulation | CHO cells expressing human WT A2AAR |
| NECA | 5.99 ± 1.86 | cAMP Accumulation | CHO cells expressing human WT A2AAR |
| CGS21680 | 3.25 ± 1.22 | cAMP Accumulation | CHO cells expressing human WT A2AAR |
| CI-936 | 14.5 ± 5.81 | cAMP Accumulation | CHO cells expressing human WT A2AAR |
| EC50 (half-maximal effective concentration) values indicate the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Data from[1]. |
A2A Receptor Signaling Pathway
The A2A adenosine receptor is canonically coupled to the Gs family of G proteins.[6][7] Upon binding of an agonist like this compound, the receptor undergoes a conformational change that activates the associated heterotrimeric Gs protein. This activation promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the βγ dimer.[6] The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP Response Element-Binding Protein (CREB), modulating gene transcription and cellular function.[6][7][8]
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the A2A receptor by measuring its ability to compete with a known radioligand.
Materials:
-
Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human A2A receptor.[9][10]
-
Radioligand: e.g., [³H]ZM241385 or [³H]CGS21680 (select a radiolabeled antagonist or agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled A2A receptor ligand (e.g., NECA).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane aliquot on ice. Resuspend the membranes in assay buffer to a final concentration of 5-20 µg protein per well.[11] Keep on ice.
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:[11]
-
Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL radioligand.
-
Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL non-specific binding control + 50 µL radioligand.
-
Competition Binding: 150 µL membrane preparation + 50 µL of each this compound dilution + 50 µL radioligand. (The radioligand should be at a concentration close to its Kd value).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation.[11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound and free radioligand.[11]
-
Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol 2: cAMP Accumulation Functional Assay
This protocol measures the ability of this compound to stimulate the A2A receptor and produce the second messenger cAMP.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human A2A receptor.
-
Test Compound: this compound.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX or 100 µM Ro 20-1724) to prevent cAMP degradation.
-
Lysis Buffer and reagents from a cAMP detection kit.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or fluorescence polarization-based kits.
-
White or clear 96-well cell culture plates.
Procedure:
-
Cell Seeding: Plate the A2A receptor-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer.
-
Assay Initiation:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed stimulation buffer (without the phosphodiesterase inhibitor).
-
Add 50 µL of stimulation buffer (containing the phosphodiesterase inhibitor) to each well.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (buffer only).
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Cell Lysis: Stop the stimulation by aspirating the buffer and adding the lysis buffer provided in the cAMP detection kit. Incubate as per the kit's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement following the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP produced in each well based on the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 value using a non-linear regression fit (sigmoidal dose-response).
-
Caption: Logical Flow from Agonist Binding to Cellular Response.
References
- 1. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]
- 4. Structure of an agonist-bound human A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. files.docking.org [files.docking.org]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Receptor Crystallization using UK-432097
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-432097 is a potent and highly selective agonist for the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes and is a significant target for drug discovery.[1][2][3] Due to its high affinity and ability to stabilize the active conformation of the A2AAR, this compound has been instrumental in obtaining high-resolution crystal structures of this receptor.[4][5][6] These structural insights are invaluable for understanding the molecular mechanisms of A2AAR activation and for the structure-based design of novel therapeutic agents.
These application notes provide detailed protocols for the use of this compound in the crystallization of the A2AAR, from ligand preparation and receptor stabilization to the setup of crystallization experiments using the lipidic cubic phase (LCP) method.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interaction with the human A2AAR, as well as crystallographic data from a key study.
Table 1: Ligand Properties and Binding Affinity
| Parameter | Value | Species/System | Reference |
| Chemical Formula | C40H47N11O6 | - | [2] |
| Molar Mass | 777.887 g/mol | - | [2] |
| Binding Affinity (pKi) | 8.4 | Human A2AAR | [1][7] |
| Inhibition Constant (Ki) | 4.75 nM | Human A2AAR-T4L-ΔC | [4][6] |
| Half Maximal Effective Concentration (EC50) | 0.66 nM | CHO cells expressing human wild-type A2AAR | [1][6][7] |
Table 2: Crystallographic Data for A2AAR in complex with this compound
| Parameter | Value | Reference |
| Receptor Construct | Human A2AAR-T4L-ΔC | [4] |
| Crystallization Method | Lipidic Cubic Phase (LCP) | [4][6] |
| Resolution | 2.7 Å | [4][5][6] |
| Space Group | P212121 | [4] |
| Unit Cell Dimensions (a, b, c) | 62.9 Å, 88.9 Å, 184.8 Å | [4] |
Signaling Pathway
The A2A adenosine receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a key role in various cellular responses.
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Protocols
Receptor Expression and Purification
A commonly used construct for the crystallization of the A2AAR is a fusion protein where T4 lysozyme (B549824) (T4L) is inserted into the third intracellular loop (ICL3) and the C-terminus is truncated (A2AAR-T4L-ΔC).[4] This enhances the stability and crystallizability of the receptor.
Protocol: Expression and Purification of A2AAR-T4L-ΔC
-
Expression:
-
Express the A2AAR-T4L-ΔC construct in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.
-
Grow cells in suspension culture to a density of 2-3 x 106 cells/mL and infect with a high-titer baculovirus stock.
-
Harvest cells by centrifugation 48-72 hours post-infection.
-
-
Membrane Preparation:
-
Resuspend cell pellets in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, with protease inhibitors).
-
Lyse cells using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at low speed to remove nuclei and cell debris.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltopyranoside (DDM), 0.2% (w/v) cholesteryl hemisuccinate (CHS), and protease inhibitors).
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Remove insoluble material by ultracentrifugation.
-
-
Affinity Chromatography:
-
Load the solubilized protein onto an affinity column (e.g., anti-FLAG M2 affinity resin if the construct has a FLAG tag).
-
Wash the column extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.05% DDM).
-
Elute the receptor by competitive elution with a high concentration of the affinity tag peptide (e.g., FLAG peptide).
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein and load it onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM, 0.004% CHS).
-
Collect fractions corresponding to the monomeric receptor-detergent complex.
-
Concentrate the purified receptor to a final concentration of 20-50 mg/mL for crystallization trials.
-
Ligand Preparation and Receptor Stabilization
Protocol: Preparation of this compound Stock Solution
-
Dissolve this compound powder in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol: Thermal Shift Assay (CPM Assay) for Ligand Screening and Optimization
A thermal shift assay can be used to confirm the stabilizing effect of this compound on the purified receptor.[6]
-
Dilute the purified A2AAR to a final concentration of 1-2 µM in the SEC buffer.
-
Add this compound to the receptor solution at various concentrations (e.g., 1 µM to 100 µM). Include a no-ligand control.
-
Add the fluorescent dye N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) to a final concentration of 10 µM.
-
Use a real-time PCR machine to heat the samples from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence intensity. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the unfolding of the protein. A significant increase in Tm in the presence of this compound indicates stabilization.
Crystallization by the Lipidic Cubic Phase (LCP) Method
The LCP method provides a membrane-like environment that is conducive to the crystallization of GPCRs.[4][6][8]
Protocol: LCP Crystallization of the A2AAR-UK-432097 Complex
-
Complex Formation:
-
Incubate the purified and concentrated A2AAR-T4L-ΔC with a 2 to 5-fold molar excess of this compound for at least 1 hour on ice.
-
-
LCP Preparation:
-
Use a coupled syringe device to mix the protein-ligand complex with molten monoolein (B16389) (or a monoolein/cholesterol mixture, e.g., 9:1 ratio) at a ratio of 1:1.5 (v/v) protein solution to lipid.[2]
-
Dispense the mixture back and forth between the syringes until a transparent and viscous LCP is formed.
-
-
Setting up Crystallization Plates:
-
Using an LCP dispensing robot or a manual syringe, dispense 50-100 nL boluses of the protein-laden LCP onto a 96-well glass sandwich plate.
-
Overlay each bolus with 0.8-1.0 µL of the precipitant solution.
-
Seal the plate.
-
-
Crystallization Conditions:
-
A reported successful precipitant solution for the A2AAR-UK-432097 complex contains:
-
100 mM Tris pH 8.2
-
30% PEG 400
-
0.4 M (NH4)2SO4[2]
-
-
Incubate the plates at 20°C and monitor for crystal growth over several days to weeks.
-
-
Crystal Harvesting and Data Collection:
-
Harvest crystals using micro-loops or micromounts.
-
Flash-cool the crystals in liquid nitrogen for cryo-protection.
-
Collect X-ray diffraction data at a synchrotron source.[6]
-
Experimental Workflow
The following diagram illustrates the overall workflow for the crystallization of a GPCR using this compound.
Caption: GPCR Crystallization Workflow using this compound.
Conclusion
This compound is a powerful tool for the structural biology of the A2A adenosine receptor. Its high affinity and stabilizing properties have enabled the determination of the agonist-bound active state structure, providing critical insights into the mechanisms of GPCR activation. The protocols outlined in these application notes provide a comprehensive guide for researchers aiming to utilize this compound for the crystallization and structural determination of the A2AAR and potentially other related GPCRs. Successful application of these methods will facilitate further understanding of GPCR biology and aid in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual signalling by the adenosine A2a receptor involves activation of both N- and P-type calcium channels by different G proteins and protein kinases in the same striatal nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. psi.ch [psi.ch]
Application Notes and Protocols: UK-432097 in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-432097 is a highly potent and selective agonist for the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor known to play a crucial role in modulating inflammatory responses. Activation of A2AAR generally leads to the suppression of pro-inflammatory activities in various immune cells. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo inflammation models, intended to guide researchers in the fields of pharmacology, immunology, and drug development. While this compound has shown anti-inflammatory potential and was investigated in Phase II clinical trials for Chronic Obstructive Pulmonary Disease (COPD), specific quantitative data on its inhibitory effects on inflammatory markers is not extensively available in the public domain. The provided protocols are based on established methodologies for evaluating A2AAR agonists in inflammatory settings.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of the A2A adenosine receptor. This receptor is coupled to a Gs alpha subunit of the G-protein complex. Upon agonist binding, a signaling cascade is initiated, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate and activate the cAMP response element-binding protein (CREB). A key anti-inflammatory action of this pathway is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By inhibiting the NF-κB pathway, this compound can suppress the transcription and subsequent release of various pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Species | Receptor | Value | Reference |
| pKi | Human | A2AAR | 8.4 | [1] |
| EC50 (cAMP accumulation) | Human (in CHO cells) | A2AAR | 0.66 nM | [1] |
Mandatory Visualizations
References
Application Notes: cAMP Accumulation Assay for the A2A Adenosine Receptor Agonist UK-432097
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adenosine (B11128) A2A receptor (A2AAR) is a G-protein coupled receptor (GPCR) belonging to the P1 purinergic receptor family.[1] It is a key target in the treatment of various conditions, including Parkinson's disease, inflammation, and cancer.[1][2][3] The A2AAR is coupled to the Gs alpha subunit of the G protein complex.[4][5] Activation of the receptor by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5][6] This application note provides a detailed protocol for a cAMP accumulation assay to characterize the activity of the potent and selective A2AAR agonist, UK-432097.
This compound is a high-affinity A2AAR agonist that has been instrumental in studying the structure and function of this receptor.[7][8][9] The measurement of cAMP accumulation in response to this compound provides a quantitative assessment of its potency and efficacy, crucial for drug discovery and development programs.
Signaling Pathway
The activation of the A2A adenosine receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor, embedded in the cell membrane, is coupled to a Gs protein. Upon agonist binding, the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP, a secondary messenger that activates Protein Kinase A (PKA) and other downstream effectors.
Quantitative Data
The potency of this compound and other A2AAR agonists can be quantified by determining their EC50 values from concentration-response curves in a cAMP accumulation assay. The following table summarizes the potency of various A2AAR agonists in Chinese Hamster Ovary (CHO) cells expressing the human A2AAR.
| Compound | EC50 (nM) | Cell Line | Reference |
| This compound | 0.66 ± 0.19 | CHO cells expressing human WT A2AAR | [9] |
| NECA | 5.99 ± 1.86 | CHO cells expressing human WT A2AAR | [9] |
| CGS21680 | 3.25 ± 1.22 | CHO cells expressing human WT A2AAR | [9] |
| CI-936 | 14.5 ± 5.81 | CHO cells expressing human WT A2AAR | [9] |
Experimental Protocol: cAMP Accumulation Assay
This protocol outlines a cell-based assay to measure the accumulation of cAMP in response to stimulation by this compound. This method is adaptable for various detection technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme Fragment Complementation (EFC).
Materials and Reagents
-
Cell Line: A cell line stably expressing the human A2A adenosine receptor (e.g., CHO-K1 or HEK-293).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1, DMEM for HEK-293) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if required.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or EFC-based kits).
-
Multi-well plates: 96- or 384-well white, opaque plates suitable for luminescence or fluorescence detection.
Experimental Workflow
Step-by-Step Method
-
Cell Seeding:
-
Culture cells expressing the A2AAR to approximately 80-90% confluency.
-
Harvest the cells and determine the cell density.
-
Seed the cells into a 96- or 384-well plate at an optimized density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
Gently remove the cell culture medium from the wells.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for a short period to allow for temperature equilibration.
-
Add the serially diluted this compound to the appropriate wells. Include a vehicle control (assay buffer with DMSO) and a positive control (e.g., a known A2AAR agonist or forskolin, a direct activator of adenylyl cyclase).
-
Incubate the plate at 37°C for a predetermined time (typically 30-60 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit. This typically involves the addition of lysis buffer and detection reagents.
-
Incubate the plate for the recommended time to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader compatible with the chosen detection technology (e.g., a fluorescence reader for HTRF or a luminometer for EFC-based assays).
-
The raw data (e.g., fluorescence ratio or luminescence signal) is then used to calculate the intracellular cAMP concentration, often by interpolating from a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
Conclusion
The cAMP accumulation assay is a robust and reliable method for characterizing the pharmacological activity of A2A adenosine receptor agonists like this compound. The detailed protocol and understanding of the underlying signaling pathway provided in these application notes will enable researchers to accurately determine the potency and efficacy of compounds targeting this important GPCR, thereby facilitating drug discovery and development efforts.
References
- 1. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UK-432097 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-432097 is a highly potent and selective agonist for the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor (GPCR) expressed on the surface of platelets.[1][2] Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This elevation in cAMP plays a crucial role in the inhibition of platelet activation and aggregation, making this compound a valuable tool for studying the adenosine signaling pathway in platelet function and for the development of novel antiplatelet therapies.[3][4] this compound has demonstrated anti-inflammatory and anti-aggregatory properties and has been investigated for its therapeutic potential.[1]
Mechanism of Action
This compound exerts its anti-platelet effects by binding to the A2AAR on platelets. This binding event activates the associated Gs alpha subunit (Gαs) of the G-protein complex. The activated Gαs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration inhibits platelet activation and aggregation through multiple downstream effects, including the inhibition of calcium mobilization.[2][3] This mechanism effectively counteracts the pro-aggregatory signals initiated by agonists such as adenosine diphosphate (B83284) (ADP) and thromboxane (B8750289) A2.[3][5][6]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and efficacy in various experimental systems.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species | Receptor | Value | Reference |
| pKi | Human | A2AAR | 8.4 | [1] |
| Ki | Human | A2AAR-T4L-ΔC | 4.75 nM | [7] |
| EC50 (cAMP accumulation) | CHO cells expressing human WT A2AAR | A2AAR | 0.66 ± 0.19 nM | [1][7] |
Table 2: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation
| Agonist | Experimental System | IC50 | Reference |
| ADP | Human Platelets | 1 µM | [4] |
Signaling Pathway
The signaling cascade initiated by this compound leading to the inhibition of platelet aggregation is depicted below.
Caption: Signaling pathway of this compound in platelets.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on platelet aggregation in vitro.
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
Objective: To isolate platelets from whole blood for aggregation studies.
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Phosphate-buffered saline (PBS).
-
Acid-Citrate-Dextrose (ACD) solution.
-
Prostacyclin (PGI2).
-
Centrifuge.
Protocol:
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.[8]
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off.[8][9]
-
Carefully collect the upper PRP layer.
-
To prepare washed platelets, acidify the PRP with ACD solution and add PGI2 to prevent platelet activation.
-
Centrifuge the acidified PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure the effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP) or washed platelets.
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Light Transmission Aggregometer.
Protocol:
-
Adjust the PRP or washed platelet suspension to a standardized platelet count.
-
Pre-warm the platelet suspension to 37°C.
-
Add the desired concentration of this compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add a sub-maximal concentration of a platelet agonist (e.g., 20 µM ADP) to induce aggregation.[4]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.
Measurement of P-selectin Expression by Flow Cytometry
Objective: To assess the effect of this compound on a key marker of platelet activation.
Materials:
-
Whole blood, PRP, or washed platelets.
-
Platelet agonist (e.g., ADP).
-
This compound.
-
Fluorescently labeled anti-P-selectin (CD62P) antibody.
-
Flow cytometer.
Protocol:
-
Pre-incubate the blood or platelet sample with this compound or vehicle control at 37°C.
-
Stimulate the sample with a platelet agonist (e.g., ADP).
-
Add the fluorescently labeled anti-P-selectin antibody and incubate in the dark.
-
Fix the samples.
-
Analyze the samples using a flow cytometer to quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity. A reduction in P-selectin expression indicates inhibition of platelet activation.[4][10]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-platelet effects of this compound.
Caption: General workflow for studying this compound's effect on platelets.
Conclusion
This compound serves as a critical research tool for elucidating the role of the A2A adenosine receptor in platelet function. Its high potency and selectivity allow for precise investigation of this signaling pathway. The provided protocols and data offer a foundation for designing and executing experiments to explore its anti-aggregatory effects and its potential in combination with other antiplatelet agents, such as P2Y12 antagonists, where it has shown synergistic effects.[4][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. Platelet receptors for adenine nucleotides and thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine and blood platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of UK-432097 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-432097 is a potent and highly selective agonist for the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor involved in various physiological processes, including inflammation and cardiovascular responses.[1] It was initially investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][2] These application notes provide a summary of the available preclinical data and theoretical protocols for the experimental in vivo use of this compound, based on its known characteristics and data from structurally related compounds.
Quantitative Data Summary
While specific in vivo dosage data for this compound is limited, the following table summarizes its in vitro activity and information on a related compound, providing a basis for experimental design.
| Compound | Assay Type | Cell Line / Animal Model | Potency / Dosage | Reference |
| This compound | cAMP Accumulation | THP-1 Human Macrophages | 100 nM | [3] |
| UK-371104 (related A2AAR agonist) | Capsaicin-Induced Bronchoconstriction | Anesthetized Guinea Pig | Intratracheal administration | [2] |
Signaling Pathway
This compound acts as an agonist at the A2A adenosine receptor, which is a Gs alpha subunit-coupled receptor. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in the anti-inflammatory effects of A2AAR agonists.
Caption: A2A Receptor Signaling Pathway
Experimental Protocols
Protocol 1: Theoretical In Vivo Efficacy Study in a Murine Model of Lung Inflammation
This protocol is a theoretical starting point for evaluating the anti-inflammatory effects of this compound in a mouse model of lipopolysaccharide (LPS)-induced lung inflammation.
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 10% DMSO in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
3. Experimental Workflow:
Caption: Workflow for In Vivo Lung Inflammation Study
4. Dosing (Theoretical):
-
Based on the in vitro potency and data from related compounds, a starting dose range of 0.01 to 1 mg/kg administered intratracheally is suggested.
-
A dose-response study is critical to determine the optimal dose.
-
Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle. Ensure complete dissolution. The final concentration should be calculated based on the average weight of the mice and the desired dose volume (typically 25-50 µL for intratracheal administration in mice).
5. Procedure:
-
Anesthetize the mice using isoflurane.
-
Administer the prepared this compound solution or vehicle intratracheally.
-
One hour after treatment, administer LPS (e.g., 10 µg in 20 µL saline) intranasally to induce lung inflammation.
-
24 hours after LPS challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells and fluid.
-
Analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages) and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA.
6. Expected Outcome:
-
Treatment with an effective dose of this compound is expected to reduce the influx of neutrophils into the lungs and decrease the levels of pro-inflammatory cytokines in the BAL fluid compared to the vehicle-treated group.
Protocol 2: In Vitro Macrophage Activation Assay
This protocol details an in vitro experiment to confirm the anti-inflammatory activity of this compound on macrophages.
1. Cell Line:
-
THP-1 human monocytic cell line.
2. Materials:
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
ELISA kits for TNF-α and IL-6
3. Procedure:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and antibiotics.
-
Differentiate the monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, replace the medium with fresh, serum-free medium and rest the cells for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA.
4. Expected Outcome:
-
Pre-treatment with this compound is expected to dose-dependently inhibit the LPS-induced production of TNF-α and IL-6 by the macrophage-like cells.
Conclusion
This compound is a potent A2AAR agonist with demonstrated anti-inflammatory potential in in vitro systems. While specific in vivo dosage information is not publicly available, the provided theoretical protocols, based on its mechanism of action and data from related compounds, offer a starting point for researchers to investigate its efficacy in relevant animal models. It is imperative that any in vivo study begins with a thorough dose-finding experiment to establish a safe and effective dose range.
References
Troubleshooting & Optimization
UK-432097 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with UK-432097. Below you will find guidance on stability, storage, and handling, as well as troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. For detailed storage recommendations for both solid and solution forms, please refer to the tables below.
Q2: What solvents can I use to dissolve this compound?
A2: this compound is soluble in 0.1N HCl(aq) and Dimethyl Sulfoxide (DMSO)[1]. It is recommended to prepare stock solutions in DMSO. For aqueous experimental buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO before further dilution.
Q3: Is this compound sensitive to light?
Q4: How can I assess the stability of this compound in my experimental setup?
A4: To assess the stability of this compound under your specific experimental conditions, a forced degradation study can be performed. This involves exposing the compound to various stress conditions such as heat, different pH levels, and light, and then analyzing for degradation products. A general protocol for such a study is provided in the "Experimental Protocols" section.
Data Presentation
Storage Conditions
The following tables summarize the recommended storage conditions for this compound in both solid (powder) and solvent forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
Table 1: Recommended Storage for Solid this compound[2]
| Solvent | Storage Temperature | Duration |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 2: Recommended Storage for this compound in Solution[2]
Solubility
| Solvent | Solubility |
| 0.1N HCl(aq) | Soluble |
| DMSO | Soluble |
Table 3: Solubility of this compound[1]
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µM.
-
Incubate at 40°C for 24, 48, and 72 hours.
-
At each time point, neutralize an aliquot with 0.1 N NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µM.
-
Incubate at 40°C for 24, 48, and 72 hours.
-
At each time point, neutralize an aliquot with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µM.
-
Incubate at room temperature, protected from light, for 24, 48, and 72 hours.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a sealed vial.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
-
Photostability:
-
Place a clear vial containing a 100 µM solution of this compound (in a solvent transparent to UV-Vis light, e.g., acetonitrile (B52724) or water) in a photostability chamber.
-
Expose the sample to a light source according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
3. Sample Analysis:
-
At each time point, analyze the stressed samples and a non-stressed control sample by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
The method should be able to separate the intact this compound from any potential degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation for each stress condition and time point.
-
If possible, identify the structure of major degradation products using techniques like LC-MS/MS.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound under forced degradation conditions.
Troubleshooting Guides
This section addresses potential issues that researchers may encounter when working with this compound.
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
Caption: A logical guide to troubleshooting inconsistent experimental results with this compound.
Issue 2: Unexpected peaks observed during HPLC analysis.
-
Possible Cause: Degradation of this compound.
-
Solution: Review the storage and handling of the compound and its solutions. Ensure protection from light and appropriate temperatures. Prepare fresh solutions and re-analyze. If the problem persists, consider performing a forced degradation study to identify potential degradation products.
-
-
Possible Cause: Contamination.
-
Solution: Ensure all solvents, vials, and equipment used for sample preparation and analysis are clean. Run a blank injection (solvent only) to check for system contamination.
-
-
Possible Cause: Impurities in the original material.
-
Solution: Check the certificate of analysis for the purity of the compound. If necessary, purify the material using an appropriate chromatographic technique.
-
References
troubleshooting UK-432097 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UK-432097. The information is presented in a question-and-answer format to directly address common solubility issues and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the A2A adenosine (B11128) receptor (A2AAR).[1] Its primary mechanism of action involves binding to and activating the A2AAR, a G protein-coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[2]
Q2: In which solvents is this compound soluble?
Q3: How should I prepare a stock solution of this compound?
For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in anhydrous, high-purity DMSO. A typical starting concentration for a stock solution might be 10 mM. To prepare a 10 mM stock solution, dissolve an accurately weighed amount of this compound in the calculated volume of DMSO. For example, for 1 mg of this compound (MW: 777.87 g/mol ), you would add 128.56 µL of DMSO. Ensure the compound is fully dissolved by vortexing. Brief sonication in a water bath may aid dissolution if necessary.
Q4: What is the recommended storage condition for this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound or lead to precipitation.
Troubleshooting Solubility Issues
Q5: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What could be the cause and how can I prevent this?
This is a common issue for compounds with low aqueous solubility and is often referred to as "crashing out." It occurs when the compound, which is soluble in the organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower.
Potential Causes and Solutions:
-
High Final Concentration: The final concentration of this compound in your medium may exceed its aqueous solubility limit.
-
Solution: Try lowering the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
-
-
Rapid Dilution: Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous medium can cause rapid solvent exchange and immediate precipitation.
-
Solution: Employ a serial dilution method. First, prepare an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your medium. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while ensuring rapid mixing.
-
-
Low Temperature: The solubility of many compounds decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture medium and buffers when preparing your working solutions.
-
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in your cell culture can be toxic to cells.
-
Solution: Aim for a final DMSO concentration of ≤ 0.1% in your experiments. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) to account for any solvent effects.
-
Data Presentation
Table 1: Known Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | ≥ 38.9 mg/mL | A common solvent for creating stock solutions. |
| 0.1N Hydrochloric Acid (HCl) | Soluble | |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Low Solubility | Prone to precipitation upon dilution from organic stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of this compound powder using an analytical balance in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (777.87 g/mol ), calculate the volume of anhydrous, high-purity DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If needed, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in your experimental buffer.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
Dispense Buffer: In a clear 96-well plate, add a fixed volume of your pre-warmed aqueous buffer (e.g., 198 µL of PBS or cell culture medium) to each well.
-
Add Compound: Add a small, consistent volume of each this compound DMSO dilution to the corresponding wells (e.g., 2 µL). This will result in a 1:100 dilution and a final DMSO concentration of 1%. Also, include wells with buffer and 2 µL of DMSO as a negative control.
-
Incubate: Shake the plate for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 37°C).
-
Measure Turbidity: Measure the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a plate reader. An increase in absorbance compared to the DMSO control indicates precipitation.
-
Determine Solubility: The highest concentration of this compound that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.
Mandatory Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway activated by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
avoiding off-target effects of UK-432097
Welcome to the technical support center for UK-432097. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, with a focus on avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and selective full agonist for the human A2A adenosine (B11128) receptor (A2AAR), with a pKi of 8.4.[1] Its activation of the A2AAR stimulates a Gs-protein signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This mechanism is responsible for its anti-inflammatory and anti-aggregatory properties.[1]
Q2: this compound is described as "highly selective." Does it have any known off-target effects?
While this compound is highly selective for the A2AAR, it is not perfectly specific. It has been reported to exhibit agonistic effects on the A3 adenosine receptor (A3AR).[2] Additionally, agonist activity at the A1 adenosine receptor (A1AR) has been suggested as a potential contributor to the discontinuation of its clinical trial for Chronic Obstructive Pulmonary Disease (COPD).[3] Therefore, at higher concentrations, researchers should be aware of potential confounding effects from A1AR and A3AR activation.
Q3: How can I minimize the risk of observing off-target effects in my experiments?
To minimize the impact of off-target effects, consider the following best practices:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits a robust on-target (A2AAR-mediated) response in your experimental system.
-
Employ a selective antagonist: To confirm that the observed effect is mediated by A2AAR, pre-treat your cells or tissues with a selective A2AAR antagonist, such as ZM-241385. The reversal of the effect by the antagonist provides strong evidence for on-target activity.
-
Use a structurally unrelated A2AAR agonist: To further validate that the observed phenotype is due to A2AAR activation and not a unique off-target effect of the this compound chemical scaffold, consider using a structurally different A2AAR agonist as a positive control.
Q4: What are the key binding affinities and potencies I should be aware of?
The following table summarizes the key quantitative data for this compound's interaction with the human A2AAR.
| Parameter | Value | Species | Assay System | Reference |
| pKi | 8.4 | Human | Radioligand Binding | [1] |
| Ki | 4.75 nM | Human | Sf9 cell membranes | [4] |
| EC50 | 0.66 nM | Human | CHO cells (cAMP accumulation) | [1][4] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: I'm observing a cellular phenotype that is inconsistent with known A2AAR signaling.
This could be indicative of an off-target effect, likely mediated by A1AR or A3AR activation.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve for this compound. Off-target effects often manifest at higher concentrations.
-
Antagonist Blockade:
-
To test for A1AR involvement, pre-incubate with a selective A1AR antagonist (e.g., DPCPX).
-
To test for A3AR involvement, pre-incubate with a selective A3AR antagonist (e.g., MRS 1220).
-
If the unexpected phenotype is attenuated by either of these antagonists, it suggests an off-target effect.
-
-
siRNA Knockdown: If your cell system allows, use siRNA to knock down the expression of A1AR or A3AR to see if the inconsistent phenotype is diminished.
Issue 2: The potency of this compound in my cell-based assay is significantly lower than the reported sub-nanomolar EC50.
Several factors can contribute to a discrepancy between biochemical and cell-based assay results.
Troubleshooting Steps:
-
Cellular Environment:
-
Endogenous Adenosine Levels: High levels of endogenous adenosine in your cell culture can compete with this compound, leading to an apparent decrease in potency. Consider using an adenosine deaminase to degrade endogenous adenosine.
-
Receptor Expression Levels: Confirm the expression level of A2AAR in your cell line using techniques like qPCR or western blotting. Low receptor expression can lead to a reduced response.
-
-
Compound Stability and Solubility:
-
Solubility in Media: Ensure this compound is fully dissolved in your cell culture media. Precipitation will reduce the effective concentration.
-
Stability: Assess the stability of this compound under your experimental conditions (e.g., in media at 37°C over the time course of your experiment).
-
Experimental Protocols
Protocol 1: Validating On-Target A2AAR-Mediated Effects using a Selective Antagonist
Objective: To confirm that the observed cellular response to this compound is mediated by the A2A adenosine receptor.
Materials:
-
This compound
-
ZM-241385 (selective A2AAR antagonist)
-
Cell line of interest
-
Appropriate cell culture media and reagents
-
Assay reagents to measure the downstream endpoint (e.g., cAMP assay kit)
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare solutions of this compound and ZM-241385 in your assay buffer or media.
-
Pre-treatment: Add ZM-241385 to the appropriate wells at a concentration known to be effective for blocking A2AAR (typically 10-100 fold higher than its Ki). Incubate for 30-60 minutes at 37°C.
-
Treatment: Add this compound to the wells (both with and without ZM-241385 pre-treatment) at the desired concentrations. Include a vehicle control.
-
Incubate for the desired time period to elicit the cellular response.
-
Perform the assay to measure your endpoint (e.g., measure intracellular cAMP levels according to the manufacturer's instructions).
-
Data Analysis: Compare the response to this compound in the presence and absence of ZM-241385. A significant reduction in the response in the presence of the antagonist indicates an on-target effect.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of a selective and potent A2a agonist with extended lung retention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 4. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
UK-432097 degradation pathways and prevention
Welcome to the technical support center for UK-432097. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings.
Important Note on Degradation Pathways: As of the latest literature review, specific degradation pathways for this compound have not been publicly detailed. The information provided herein is based on its known biological activities and general best practices for handling potent, selective small molecule agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), which is a G protein-coupled receptor (GPCR).[1][2][3] Upon binding, it activates the receptor, which couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade is involved in various physiological processes, including the suppression of inflammatory responses.[5]
Q2: How potent and selective is this compound?
A2: this compound exhibits high potency and selectivity for the human A2A adenosine receptor. It has a reported pKi of 8.4 and an EC50 value of 0.66 nM in Chinese Hamster Ovary (CHO) cells expressing the human A2AR.[1][6] While it is highly selective over the A1 and A2B receptors, it has been noted to also have an agonistic effect on the A3 receptor.[7]
Q3: What are the common applications of this compound in research?
A3: this compound is widely used as a tool compound in research for several reasons:
-
A2AR Activation: It is used to study the physiological and pathological roles of A2AR activation in various cellular and animal models, particularly in inflammation and cardiovascular systems.[1][8]
-
Structural Biology: Due to its high affinity and ability to stabilize the A2AR in an active conformation, it has been instrumental in determining the crystal structure of the agonist-bound human A2A receptor.[6][9]
-
Pharmacological Studies: It serves as a reference agonist in the development and characterization of new A2AR ligands.
Q4: What are the known in vitro effects of UK-432,097?
A4: In vitro, UK-432,097 has been shown to:
-
Significantly increase cAMP accumulation in cells expressing the A2A receptor.[1]
-
Stimulate anti-atherogenic reverse cholesterol transport proteins in THP-1 human macrophages.[8]
-
Exhibit anti-inflammatory and anti-aggregatory properties.[1]
-
Demonstrate sustained, wash-resistant agonism in some cellular systems, which may be due to slow dissociation kinetics.[10]
Troubleshooting Guides
Issue 1: I am not observing the expected agonist effect (e.g., increased cAMP) in my cellular assay.
-
Possible Cause 1: Compound Handling and Storage: Improper storage or handling may have led to the degradation of the compound, although specific degradation pathways are unknown. Ensure the compound has been stored at -20°C and protected from light.[11] Stock solutions should be freshly prepared or stored appropriately, and freeze-thaw cycles should be minimized.
-
Possible Cause 2: Cell Line Issues: The cells may not be expressing a sufficient number of functional A2A receptors on their surface. Verify receptor expression using a validated method like flow cytometry or radioligand binding.
-
Possible Cause 3: Assay Conditions: The assay buffer components or incubation times may not be optimal. For cAMP assays, the inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is often necessary to prevent the rapid degradation of cAMP.[12] Ensure all assay components are at their effective concentrations.
-
Possible Cause 4: Incorrect Concentration: The concentrations of this compound used may be outside the optimal range for your specific cell system. Perform a full dose-response curve to determine the EC50 in your assay.
Issue 2: My experimental results show high variability between replicates.
-
Possible Cause 1: Compound Solubility: UK-432,097 has been reported to have low solubility.[7] Ensure that the compound is fully dissolved in the stock solution (e.g., in DMSO) and that it remains soluble upon dilution into your aqueous assay buffer. Precipitation of the compound will lead to inconsistent concentrations.
-
Possible Cause 2: Inconsistent Cell Plating: Uneven cell seeding can lead to variability in receptor number per well, affecting the magnitude of the response. Ensure a homogenous cell suspension and consistent plating technique.
-
Possible Cause 3: Edge Effects in Assay Plates: The outer wells of microplates are often prone to evaporation, which can concentrate assay components and lead to artifactual results. Avoid using the outermost wells or take precautions to minimize evaporation.
Issue 3: I am observing cellular toxicity at higher concentrations of UK-432,097.
-
Possible Cause 1: Off-Target Effects: While highly selective, at very high concentrations, UK-432,097 could potentially interact with other cellular targets, leading to toxicity. It's advisable to use the lowest concentration that gives a maximal response in your assay.
-
Possible Cause 2: Vehicle Toxicity: If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent in your assay is not toxic to your cells (typically ≤ 0.1-0.5%). Run a vehicle-only control to assess this.
-
Possible Cause 3: Over-stimulation of A2AR: Prolonged and excessive stimulation of the A2AR pathway could lead to cellular stress or apoptosis in some cell types. Consider reducing the incubation time or compound concentration.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Species | Receptor | Value | Reference |
| pKi | Human | A2A | 8.4 | [1] |
| Ki | Human | A2A (engineered) | 4.75 nM | [6] |
| EC50 | Human | A2A (in CHO cells) | 0.66 ± 0.19 nM | [6] |
Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay
This protocol is a general guideline for measuring the effect of this compound on intracellular cAMP levels in a cell line expressing the human A2A adenosine receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human A2A receptor.
-
Cell culture medium (e.g., MEM with 2% charcoal-stripped serum).[13]
-
This compound.
-
DMSO for stock solution.
-
Stimulation buffer (e.g., HBSS or other suitable buffer) supplemented with a phosphodiesterase inhibitor such as 500 µM IBMX.[13]
-
cAMP assay kit (e.g., LANCE cAMP kit, HTRF cAMP kit, or an ELISA-based kit).[14][15]
-
White, opaque 384-well or 96-well assay plates.
Methodology:
-
Cell Preparation: a. The day before the assay, seed the A2AR-expressing cells into the assay plates at a density of 5,000-10,000 cells per well.[13] b. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the stock solution in stimulation buffer to create a range of concentrations for the dose-response curve (e.g., from 1 pM to 1 µM). Include a vehicle-only control (stimulation buffer with the same final DMSO concentration as the highest compound concentration).
-
Agonist Stimulation: a. Gently remove the culture medium from the wells. b. Add the prepared this compound dilutions and controls to the respective wells. c. Incubate the plate at 37°C for a specified time (e.g., 1 hour) or at room temperature for 20-30 minutes, depending on the assay kit and cell type.[13][15]
-
cAMP Measurement: a. Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit. b. Read the plate on a suitable plate reader.
-
Data Analysis: a. Convert the raw data to cAMP concentrations using a standard curve if required by the kit. b. Plot the cAMP concentration against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: A2AR Signaling Pathway activated by this compound.
Caption: Experimental workflow for a GPCR agonist assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. UK-432,097 - Wikipedia [en.wikipedia.org]
- 4. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UK 432097 | 380221-63-6 | FQA22163 | Biosynth [biosynth.com]
- 6. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of a selective and potent A2a agonist with extended lung retention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]
- 10. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Immunomart [immunomart.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise with UK-432097
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving UK-432097, a potent and selective A2A adenosine (B11128) receptor (A2AAR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective agonist for the A2A adenosine receptor (A2AAR)[1][2]. Its mechanism of action involves binding to the A2AAR and stabilizing it in a specific active conformation[3]. This activation of the G protein-coupled receptor (GPCR) stimulates downstream signaling pathways, such as increasing cyclic AMP (cAMP) accumulation[1].
Q2: What are the key binding and potency values for this compound?
The affinity and potency of this compound have been characterized in various assays. Key quantitative data are summarized in the table below.
Q3: In which experimental systems has this compound been successfully used?
This compound has been utilized in several experimental setups, including:
-
Cell-based assays: Primarily in Chinese Hamster Ovary (CHO) cells expressing the human A2AAR to measure cAMP accumulation[1][3].
-
Membrane-based assays: Using membranes from Sf9 cells expressing an engineered human A2AAR to determine ligand binding properties[3].
-
Structural biology: It was instrumental in determining the crystal structure of the agonist-bound human A2AAR[3].
-
In vivo models: Investigated as a potential treatment for Chronic Obstructive Pulmonary Disease (COPD)[1][4].
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, focusing on improving the signal-to-noise ratio.
Low Signal or No Response
Problem: You are not observing the expected agonist effect of this compound (e.g., no increase in cAMP levels).
| Possible Cause | Troubleshooting Step |
| Cell Line Issues | Verify the expression and functionality of the A2AAR in your cell line. Passage number can affect receptor expression; use cells at a consistent and low passage number. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (aliquoted and protected from light at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Incorrect Assay Conditions | Optimize cell density, incubation times, and temperature. For cAMP assays, ensure the phosphodiesterase (PDE) inhibitor is active to prevent cAMP degradation. |
| Reagent Quality | Check the quality and expiration dates of all assay reagents, including cell culture media, buffers, and detection reagents. |
High Background or Poor Signal-to-Noise Ratio
Problem: The baseline signal in your assay is high, making it difficult to detect a specific response to this compound.
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | High receptor expression levels can sometimes lead to constitutive activity. Consider using a cell line with a lower, more physiological level of A2AAR expression. |
| Assay Buffer Composition | Components in the assay buffer may interfere with the detection method. Test for autofluorescence or other interferences from your buffer components. Consider using a simpler buffer system. |
| Non-specific Binding | At very high concentrations, this compound might exhibit off-target effects. Perform dose-response curves to ensure you are working within the specific concentration range for A2AAR activation. Include a known A2AAR antagonist, such as ZM241385, as a negative control to confirm the response is A2AAR-mediated[5]. |
| Detector Settings | Optimize the settings of your measurement instrument (e.g., plate reader gain, integration time) to maximize the specific signal over the background. |
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell/System | Reference |
| pKi (human A2AAR) | 8.4 | - | [1] |
| Ki (engineered A2AAR) | 4.75 nM | Sf9 cell membranes | [3] |
| EC50 (cAMP accumulation) | 0.66 ± 0.19 nM | CHO cells expressing human WT A2AAR | [1][3] |
Experimental Protocols
Key Experiment: cAMP Accumulation Assay in CHO Cells
This protocol is based on methodologies described in the literature for characterizing A2AAR agonists[1][3].
-
Cell Culture: Culture CHO cells stably expressing the human wild-type A2AAR in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Assay Preparation:
-
Wash the cells once with serum-free media or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram) for a specified time (e.g., 20-30 minutes) to prevent the degradation of cAMP.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin, if applicable to your detection method).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of a selective and potent A2a agonist with extended lung retention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
challenges in working with UK-432097
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with UK-432097, a potent and selective A2A adenosine (B11128) receptor (A2AAR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled A2A adenosine receptor (A2AAR).[1] Its primary mechanism of action involves binding to the A2AAR, stabilizing it in an active conformation.[2] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3]
Q2: What are the main research applications for this compound?
Initially developed for chronic obstructive pulmonary disease (COPD), this compound is now primarily used as a research tool due to its high potency and selectivity for the A2AAR.[1] It is valuable for studying the structure and function of the A2AAR, investigating A2AAR-mediated signaling pathways, and exploring the therapeutic potential of A2AAR agonism in various disease models, particularly in inflammation and immunology.[1][4]
Q3: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: In what solvents is this compound soluble?
This compound has low aqueous solubility.[5] It is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) to prepare concentrated stock solutions.[6][7]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
Problem: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer or cell culture medium.
Cause: This is a common issue for hydrophobic compounds like this compound. The rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous environment can cause the compound to "crash out" of solution.[2][8]
Solutions:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. Add the stock solution dropwise while gently vortexing the buffer to ensure rapid and even dispersion.[2]
-
Pre-warmed Medium: When preparing working solutions in cell culture medium, ensure the medium is pre-warmed to 37°C. Add the this compound stock solution slowly while gently swirling the medium.[9]
-
Optimize Final DMSO Concentration: Maintain a low final concentration of DMSO in your assay, ideally below 0.5% and preferably at or below 0.1%, to minimize both solubility issues and potential solvent-induced cellular toxicity.[10][11]
-
Use of Co-solvents: For certain applications, particularly in vivo studies, a co-solvent system may be necessary. Formulations including solvents like PEG300 and surfactants like Tween-80 can improve solubility.[12]
Issue 2: Inconsistent or Unexpected Experimental Results
Problem: I am seeing high variability or unexpected results in my cell-based assays with this compound.
Potential Causes and Solutions:
-
Vehicle Control Issues: DMSO, the common solvent for this compound, is not biologically inert and can affect cell signaling pathways.[11]
-
Action: Always include a vehicle control group in your experiments. This group should be treated with the exact same final concentration of DMSO as your highest this compound concentration. Compare the results of your this compound-treated group to the vehicle control group, not to an untreated group, to isolate the effect of the compound.[10][13]
-
-
Off-Target Effects: While highly selective for the A2AAR, this compound may have some activity at other adenosine receptors, such as the A3 receptor, at higher concentrations.
-
Action: Use the lowest effective concentration of this compound as determined by a dose-response curve. To confirm that the observed effect is mediated by the A2AAR, perform experiments in the presence of a selective A2AAR antagonist, such as ZM241385. The antagonist should block the effects of this compound.[4]
-
-
Dose-Response Curve Interpretation: Dose-response curves for GPCR agonists can sometimes be complex.
-
Action: Ensure you have a sufficient number of data points (typically 5-10) spanning a wide concentration range to accurately define the top and bottom plateaus of the curve. If you observe a biphasic (bell-shaped) curve, it could indicate receptor desensitization, off-target effects at higher concentrations, or compound aggregation.[14][15][16]
-
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| pKi (human A2AAR) | 8.4 | Not specified | [1] |
| Ki (human A2AAR-T4L-ΔC) | 4.75 nM | Sf9 cells | [2] |
| EC50 (cAMP accumulation) | 0.66 ± 0.19 nM | CHO cells expressing human WT A2AAR | [2] |
Experimental Protocols
Detailed Methodology: cAMP Accumulation Assay
This protocol is a general guideline for measuring cAMP accumulation in response to this compound in a cell line expressing the A2AAR (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the human A2AAR
-
Cell culture medium (e.g., DMEM or Ham's F-12) with supplements
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
DMSO (cell culture grade)
-
Phosphodiesterase (PDE) inhibitors (e.g., IBMX, rolipram, cilostamide)[1]
-
Adenosine deaminase (ADA)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
A2AAR antagonist (e.g., ZM241385) for control experiments
Procedure:
-
Cell Preparation:
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay is consistent and non-toxic (ideally ≤ 0.1%).
-
-
Assay Execution:
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and maximal response.
-
Mandatory Visualizations
A2A Adenosine Receptor Signaling Pathway
Caption: A2AAR signaling pathway activated by this compound.
Experimental Workflow: Troubleshooting this compound Solubility
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. innoprot.com [innoprot.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. emulatebio.com [emulatebio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. graphpad.com [graphpad.com]
- 15. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
UK-432097 quality control and purity assessment
This technical support guide provides detailed information on the quality control and purity assessment of UK-432097, a potent and selective A₂A adenosine (B11128) receptor (A₂AAR) agonist. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity specification for this compound?
A1: For research-grade this compound, a purity of ≥98% is generally expected, as determined by High-Performance Liquid Chromatography (HPLC). However, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.
Q2: How should I store this compound to ensure its stability?
A2: this compound should be stored at <-15°C.[1] Proper storage is critical to prevent degradation and maintain the integrity of the compound.
Q3: What are the common impurities that might be present in a sample of this compound?
A3: As an adenosine analog, potential impurities in this compound can arise from the synthesis process or degradation.[2][3] These may include starting materials, intermediates, by-products of side reactions, and degradation products like inosine, hypoxanthine, or adenine (B156593) resulting from hydrolysis.[2] Residual solvents from the manufacturing process may also be present.[2]
Q4: Can I use UV-Vis spectrophotometry to determine the concentration of this compound?
A4: While UV-Vis spectrophotometry can provide a quick estimation of the total protein concentration in a sample, it is not specific to this compound.[4] For accurate quantification, a calibrated HPLC method is recommended.
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound is 777.87 g/mol , with a molecular formula of C₄₀H₄₇N₁₁O₆.[5]
Troubleshooting Guides
This section addresses common issues that may be encountered during the quality control and purity assessment of this compound.
HPLC Analysis
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Interaction with acidic silanol (B1196071) groups on the column.[6]- Incorrect mobile phase pH. | - Use a high-purity silica-based column.- Adjust the mobile phase pH to suppress silanol ionization.[6] |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature. |
| Ghost Peaks | - Contaminants in the mobile phase or injector.- Late elution of compounds from a previous injection. | - Use high-purity solvents and flush the injector.- Increase the run time to ensure all components are eluted. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation. | - Optimize the mobile phase composition and gradient.- Replace the column if it has deteriorated. |
Sample Preparation
| Problem | Potential Cause | Recommended Solution |
| Incomplete Dissolution | - Poor solubility of this compound in the chosen solvent. | - Use a solvent in which this compound is readily soluble, such as DMSO or DMF.- Gentle warming or sonication may aid dissolution. |
| Sample Degradation | - Exposure to harsh conditions (e.g., strong acids/bases, high temperatures). | - Prepare solutions fresh before use.- Avoid prolonged exposure to extreme conditions. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
Identity Confirmation by Mass Spectrometry (MS)
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: Infuse the sample solution (prepared as for HPLC) directly into the mass spectrometer.
-
Expected Ion: The protonated molecule [M+H]⁺ at m/z 778.9.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for acquiring an NMR spectrum of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments (e.g., COSY, HSQC) can be performed for more detailed structural analysis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₄₇N₁₁O₆ | [5] |
| Molecular Weight | 777.87 g/mol | [5] |
| CAS Number | 380221-63-6 | [5] |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | <-15°C | [1] |
Table 2: Typical Quality Control Specifications for this compound
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98% | HPLC-UV |
| Identity (by MS) | Conforms to structure ([M+H]⁺ = 778.9 ± 0.5) | ESI-MS |
| Identity (by ¹H NMR) | Conforms to structure | NMR |
| Solubility | Soluble in DMSO | Visual Inspection |
Visualizations
Caption: Signaling pathway of this compound via the A₂A adenosine receptor.
Caption: Logical workflow for troubleshooting HPLC issues.
References
mitigating cytotoxicity of UK-432097 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the A2A adenosine (B11128) receptor (A2AAR) agonist UK-432097, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cell death when using this compound at high concentrations?
A1: High concentrations of small-molecule compounds can lead to cytotoxicity for several reasons. For this compound, the most likely causes are:
-
Off-Target Effects: At concentrations significantly above its binding affinity (pKi of 8.4) and functional potency (EC50 of 0.66 nM), this compound may bind to other unintended cellular targets, triggering toxic pathways.[1][2] It is a common phenomenon for drugs to have off-target effects at high concentrations.[2][3]
-
Compound Precipitation: this compound has been noted for its low solubility.[4] When a compound's concentration exceeds its solubility limit in aqueous cell culture media, it can precipitate. These precipitates can cause physical damage to cells or interfere with assay readings, leading to a false impression of cytotoxicity.[5]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells. It is crucial to ensure the final concentration in the culture medium remains below the toxic threshold for your specific cell line, which is generally less than 0.1-0.5%.[6]
-
On-Target Toxicity: While less common, excessive and sustained activation of the A2A adenosine receptor in certain cell types could potentially trigger pro-apoptotic or cell cycle arrest pathways.
Q2: How can I determine if the observed cytotoxicity is a true biological effect or an artifact of compound precipitation?
A2: It is critical to distinguish between pharmacological effects and experimental artifacts. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound cytotoxicity.
-
Visual Inspection: Carefully examine the wells of your culture plate under a microscope. Look for crystalline structures, amorphous aggregates, or a film on the well bottom, which are signs of precipitation.
-
Solubility Test: Prepare the highest concentration of this compound in your cell culture medium (including serum, if used) in a cell-free well. Incubate for the same duration as your experiment and then inspect for precipitation.
-
Filtered vs. Unfiltered Medium: Prepare your treatment medium, centrifuge it at high speed to pellet any precipitate, and then add the supernatant to the cells. If cytotoxicity is reduced, precipitation was the likely cause.
Q3: What are the first steps to mitigate cytotoxicity and find a usable concentration?
A3: The first step is to perform a comprehensive dose-response experiment.
-
Test a Wide Concentration Range: Start from concentrations well below the EC50 (e.g., 0.01 nM) and extend to high concentrations (e.g., 10-100 µM).[6] This will allow you to determine the therapeutic window, identifying the concentration range that provides the desired biological activity without significant cell death.
-
Determine IC50 and EC50: Concurrently measure cytotoxicity (to determine the IC50) and the desired biological effect (e.g., cAMP accumulation, to determine the EC50). The ideal concentration will be several-fold higher than the EC50 but significantly lower than the IC50.
-
Reduce Exposure Time: If possible, determine the minimum incubation time required to achieve the desired biological effect, as prolonged exposure can lead to cumulative toxicity.[6]
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: A rescue experiment using a selective A2AAR antagonist is the most effective method.
-
Principle: If the cytotoxicity is caused by the over-activation of the A2AAR (on-target), then co-treatment with an A2AAR antagonist should prevent or "rescue" the cells from death. If the cytotoxicity persists despite the presence of the antagonist, the effect is off-target.
-
Control Experiments:
-
Antagonist Control: Treat cells with the A2AAR antagonist alone to ensure it is not toxic.
-
Alternative Agonist: Use a structurally different A2AAR agonist. If this compound does not cause cytotoxicity at functionally equivalent doses, it further suggests this compound's toxicity is due to an off-target effect.
-
A2AAR-Null Cells: If available, testing in a cell line that does not express A2AAR (or where it has been knocked down) is a definitive control. Cytotoxicity in these cells would be conclusively off-target.
-
Caption: Logic for distinguishing on-target vs. off-target effects.
Data Summary
For effective experimental design, refer to the known quantitative properties of this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (pKi) | 8.4 | Human A2AAR | [1] |
| Functional Potency (EC50) | 0.66 nM | CHO cells expressing human A2AAR | [1] |
| Solubility | Low | Aqueous solutions | [4] |
| Primary Mechanism | A2A Adenosine Receptor Agonist | N/A | [1][7] |
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using Resazurin (B115843)
This protocol determines the concentration at which this compound becomes cytotoxic (IC50).
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 nM) in your complete cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., ≤0.1%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-treatment control" (medium only) wells.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay:
-
Add 10 µL of resazurin solution (e.g., PrestoBlue™, alamarBlue™) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until the vehicle control wells show a robust color change.
-
Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance using a microplate reader.
-
-
Data Analysis: Convert readings to percentage viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression (four-parameter logistic) model to calculate the IC50 value.
Protocol 2: Antagonist Rescue Experiment
This protocol helps determine if cytotoxicity is on-target.
-
Determine Concentrations:
-
This compound: Choose a concentration that induces significant cytotoxicity (e.g., the calculated IC50 or IC80 from Protocol 1).
-
Antagonist: Use a selective A2AAR antagonist (e.g., ZM241385, istradefylline) at a concentration at least 10-fold higher than its Ki to ensure receptor blockade.
-
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment Groups: Prepare the following treatment groups in culture medium:
-
Vehicle Control (DMSO)
-
This compound alone
-
Antagonist alone
-
This compound + Antagonist (pre-incubate cells with the antagonist for 1 hour before adding this compound)
-
-
Incubation & Assay: Incubate for the same duration as your cytotoxicity experiment, then assess cell viability using the Resazurin assay or another preferred method.
-
Data Analysis: Compare the viability of the "this compound + Antagonist" group to the "this compound alone" group. A significant increase in viability in the co-treatment group indicates that the cytotoxicity is at least partially on-target.
Signaling Pathway Context
Understanding the primary pathway of this compound helps in designing experiments. As an A2AAR agonist, it activates a G-protein coupled receptor, leading to downstream signaling cascades.
Caption: Simplified A2A adenosine receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. The discovery of a selective and potent A2a agonist with extended lung retention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. axonmedchem.com [axonmedchem.com]
Technical Support Center: UK-432097 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UK-432097, a potent and selective A2A adenosine (B11128) receptor (A2AAR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity agonist for the A2A adenosine receptor (A2AAR), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to bind to and activate the A2AAR, which is predominantly coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] this compound is characterized as a "conformationally selective agonist," meaning it stabilizes the receptor in a specific active state.[4][5]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in research to investigate the physiological and pathological roles of the A2AAR. Due to its anti-inflammatory properties, it has been studied in the context of chronic obstructive pulmonary disease (COPD).[1][2][6][7] It is also a valuable tool for studying the structure and function of the A2AAR, including its signaling pathways and potential as a therapeutic target.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is crucial to refer to the manufacturer's datasheet for specific solubility information. Stock solutions should be stored at -20°C or -80°C to prevent degradation. When preparing working solutions, it is important to avoid repeated freeze-thaw cycles.
Q4: What are the key binding and functional parameters of this compound?
A4: this compound is a highly potent A2AAR agonist. Its binding affinity (pKi) for the human A2AAR is approximately 8.4.[1][2] In functional assays, such as cAMP accumulation in CHO cells expressing the human A2AAR, it exhibits an EC50 value of around 0.66 nM.[2]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
In Vitro Cell-Based Assays (e.g., cAMP Accumulation Assay)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no signal response to this compound | 1. Cell health and density: Cells may be unhealthy, or the density could be too low or too high. | 1. Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density for your specific assay plate format.[8] |
| 2. Receptor expression: Low or no expression of A2AAR in the cell line. | 2. Verify A2AAR expression using a validated method (e.g., radioligand binding, Western blot, or qPCR). | |
| 3. Compound degradation: this compound may have degraded due to improper storage or handling. | 3. Prepare fresh dilutions of this compound from a new stock. Avoid multiple freeze-thaw cycles. | |
| 4. Assay conditions: Suboptimal incubation time, temperature, or buffer composition. | 4. Optimize the agonist stimulation time. Ensure the assay buffer is compatible with your cells and assay reagents. The use of a phosphodiesterase (PDE) inhibitor, like IBMX, is often necessary to prevent cAMP degradation.[8] | |
| High background signal | 1. Constitutive receptor activity: Some cell lines may exhibit high basal A2AAR activity. | 1. Consider using an inverse agonist to determine the true basal signal. |
| 2. Endogenous agonists: Presence of adenosine in the cell culture medium. | 2. Add adenosine deaminase (ADA) to the assay medium to degrade any endogenous adenosine. | |
| 3. Assay artifacts: Non-specific binding or interference from assay components. | 3. Include appropriate controls, such as vehicle-treated cells and cells not expressing the receptor. | |
| Inconsistent or variable results | 1. Pipetting errors: Inaccurate or inconsistent pipetting of reagents. | 1. Use calibrated pipettes and ensure proper mixing of solutions. |
| 2. Cell passage number: High passage number can lead to changes in cell phenotype and receptor expression. | 2. Use cells within a defined low passage number range. | |
| 3. Edge effects in multi-well plates: Evaporation or temperature gradients across the plate. | 3. Use a humidified incubator and avoid using the outer wells of the plate if edge effects are significant. |
Radioligand Binding Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low specific binding | 1. Low receptor density: Insufficient number of receptors in the membrane preparation. | 1. Use a cell line with higher A2AAR expression or increase the amount of membrane protein per well. |
| 2. Radioligand degradation: The radiolabeled ligand may have degraded. | 2. Check the age and storage conditions of the radioligand. Use a fresh batch if necessary. | |
| 3. Suboptimal binding conditions: Incorrect buffer pH, ionic strength, or temperature. | 3. Optimize the binding buffer composition and incubation conditions (time and temperature). | |
| High non-specific binding | 1. Radioligand properties: The radioligand may have high hydrophobicity, leading to binding to non-receptor components. | 1. Include a high concentration of a known non-radiolabeled ligand to define non-specific binding accurately. |
| 2. Filter binding: The radioligand may bind to the filter paper used in the assay. | 2. Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding. | |
| 3. Insufficient washing: Inadequate removal of unbound radioligand. | 3. Optimize the number and volume of washes with ice-cold wash buffer. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line/System | Reference |
| pKi (human A2AAR) | 8.4 | - | [1][2] |
| Ki (A2AAR-T4L-ΔC) | 4.75 nM | Sf9 cells | [5] |
| EC50 (cAMP accumulation) | 0.66 ± 0.19 nM | CHO cells expressing human WT A2AAR | [2][5] |
Experimental Protocols
cAMP Accumulation Assay
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
Materials:
-
Cells expressing human A2AAR (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
This compound
-
Reference agonist (e.g., NECA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram)
-
Adenosine deaminase (ADA)
-
cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based)
-
White or black opaque multi-well plates suitable for your plate reader
Procedure:
-
Cell Seeding: Seed the A2AAR-expressing cells into the appropriate multi-well plates at a pre-optimized density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Assay Initiation:
-
Remove the cell culture medium.
-
Add assay buffer containing ADA and a PDE inhibitor to each well and incubate for a short period (e.g., 30 minutes) at 37°C to degrade any endogenous adenosine and inhibit cAMP breakdown.
-
Add the prepared dilutions of this compound or the reference agonist to the wells. Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-60 minutes).
-
cAMP Detection: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis: Plot the response (e.g., luminescence or HTRF ratio) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
Radioligand Competition Binding Assay
This protocol provides a general framework for a competition binding assay using cell membranes.
Materials:
-
Cell membranes prepared from cells expressing A2AAR
-
Radiolabeled A2AAR antagonist (e.g., [³H]ZM241385)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled A2AAR antagonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + binding buffer + cell membranes.
-
Non-specific Binding: Radioligand + high concentration of non-specific control + cell membranes.
-
Competition: Radioligand + serial dilutions of this compound + cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of this compound at the A2A Adenosine Receptor
Caption: A2AAR activation by this compound leading to cAMP production.
Experimental Workflow for a cAMP Accumulation Assay
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
Validation & Comparative
comparing UK-432097 to other A2A agonists
A Comprehensive Comparison of UK-432097 with Alternative A2A Adenosine (B11128) Receptor Agonists
This guide provides a detailed comparison of this compound, a potent and selective A2A adenosine receptor (A2AAR) agonist, with other well-established A2AAR agonists. The information is intended for researchers, scientists, and drug development professionals, offering objective data from various studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to A2A Receptor Agonists
The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, when activated, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in numerous physiological processes, making the A2AAR a significant therapeutic target for conditions including inflammation, neurodegenerative diseases, and cardiovascular ailments. A2AAR agonists are compounds that bind to and activate this receptor. This compound is a highly potent and selective A2AAR agonist developed for its potential therapeutic benefits, particularly in treating Chronic Obstructive Pulmonary Disease (COPD), although its clinical development was discontinued.[1][2][3] Its high affinity and selectivity have made it a valuable tool in research, including for the structural determination of the agonist-bound A2AAR.[4][5] This guide compares its pharmacological profile to that of other common A2A agonists like CGS-21680 and NECA.
Quantitative Comparison of A2A Agonists
The following tables summarize the binding affinity and functional potency of this compound in comparison to other standard A2A agonists. Data is compiled from multiple sources and should be interpreted with consideration for potential inter-assay variability.
Table 1: Receptor Binding Affinity
Binding affinity (Ki) represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | pKi | Species | Source |
| This compound | Human A2AAR | ~4.0 (Calculated) | 8.4 | Human | [6] |
| Engineered Human A2AAR | 4.75 | - | Human | [4] | |
| CGS-21680 | Rat Striatal A2A | 17 | - | Rat | |
| Rat A3AR | 144 | - | Rat | ||
| NECA | Human A1AR | 14 | - | Human | |
| Human A2AAR | 20 | - | Human | ||
| Human A3AR | 6.2 | - | Human |
Note: pKi is the negative logarithm of the Ki value. Data for CGS-21680 and NECA are from various sources and presented for general comparison.
Table 2: In Vitro Functional Potency and Efficacy
Functional potency (EC50) is the concentration of an agonist that produces 50% of the maximal possible response. The data below is from a cAMP accumulation assay in CHO cells expressing the human A2AAR, allowing for direct comparison.[4]
| Compound | EC50 (nM) | Relative Efficacy | Source |
| This compound | 0.66 ± 0.19 | Full Agonist | [4] |
| CGS-21680 | 3.25 ± 1.22 | Full Agonist | [4] |
| NECA | 5.99 ± 1.86 | Full Agonist | [4] |
| CI-936 | 14.5 ± 5.81 | Full Agonist | [4] |
Selectivity Profile: this compound is known to be a potent A2A agonist with selectivity over A2B and A1 receptors, although it also possesses some agonistic activity at the A3 receptor. In contrast, the non-selective agonist NECA demonstrates high affinity for A1, A2A, and A3 receptors. CGS-21680 is widely used as a selective A2AAR tool compound but has been shown to have some affinity for the human A3AR as well.
A2A Receptor Signaling Pathway
Activation of the A2AAR by an agonist like this compound initiates a well-defined signaling cascade. The receptor couples to the stimulatory G-protein, Gs, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, which acts as a second messenger to activate Protein Kinase A (PKA), leading to downstream cellular responses such as vasodilation and inhibition of inflammatory cell function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize A2AAR agonists.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human A2A adenosine receptor (e.g., HEK-293 or CHO cells). Cells are harvested, homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4), and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer, and protein concentration is determined.
-
Assay Incubation: In a 96-well plate, membrane aliquots (e.g., 20 µg of protein) are incubated in a total volume of 100-200 µL.
-
Components:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.
-
Radioligand: A selective A2AAR antagonist, such as [3H]ZM241385, is used at a concentration near its Kd value.
-
Test Compound (e.g., this compound): Added in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled standard ligand (e.g., 10 µM NECA) is used to determine non-specific binding.
-
-
Incubation: The plate is incubated for 60-90 minutes at room temperature (25°C) to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. The filters are washed multiple times with ice-cold wash buffer.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy (Emax).
-
Cell Culture: CHO or HEK-293 cells stably expressing the human A2AAR are seeded into 96- or 384-well plates and grown to near confluency.
-
Pre-incubation: The culture medium is replaced with a stimulation buffer (e.g., Hank's Balanced Salt Solution with a phosphodiesterase inhibitor like rolipram (B1679513) or IBMX to prevent cAMP degradation) and incubated for 15-30 minutes at 37°C.
-
Agonist Stimulation: Various concentrations of the test agonist (e.g., this compound) are added to the wells. A known full agonist (e.g., NECA or CGS-21680) is used as a positive control. The plate is incubated for an additional 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified. This is typically done using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), LANCE, or an ELISA-based kit.
-
Data Analysis: A concentration-response curve is generated by plotting the cAMP signal against the logarithm of the agonist concentration. The EC50 and Emax values are determined using a sigmoidal dose-response (variable slope) non-linear regression model.
Experimental Workflow for A2A Agonist Characterization
The discovery and characterization of a novel A2A agonist typically follows a structured screening cascade to evaluate its binding, function, selectivity, and potential for therapeutic use.
Conclusion
This compound stands out as a highly potent A2AAR agonist, demonstrating sub-nanomolar potency in functional assays, which is superior to other common agonists like CGS-21680 and NECA under similar conditions.[4] While it exhibits high selectivity for the A2A receptor over A1 and A2B subtypes, its partial activity at the A3 receptor is a factor to consider in experimental design and interpretation. The availability of its co-crystal structure with the A2AAR provides a powerful tool for structure-based drug design, enabling the development of next-generation agonists with potentially improved selectivity and pharmacokinetic profiles. This guide provides the foundational data and methodologies for researchers to objectively compare this compound against other agonists in their specific research contexts.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. The discovery of a selective and potent A2a agonist with extended lung retention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site-directed mutagenesis of the human adenosine A2A receptor. Critical involvement of Glu13 in agonist recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Efficacy of A2A Receptor Agonist UK-432097 through Antagonistic Counterparts
For Immediate Release
A comprehensive analysis of the potent A2A adenosine (B11128) receptor (A2AAR) agonist, UK-432097, and the validation of its mechanism of action through the use of selective A2AAR antagonists is presented. This guide offers researchers, scientists, and drug development professionals a comparative overview of this compound's effects and their reversal by antagonists, supported by experimental data and detailed protocols.
This compound has been identified as a highly potent and selective agonist of the A2A adenosine receptor, demonstrating significant anti-inflammatory and anti-aggregatory properties.[1][2] Its utility in research is highlighted by its use in mapping the internal structure of the A2A receptor.[3] The primary mechanism of action for this compound involves the activation of the A2AAR, a G-protein coupled receptor, which stimulates adenylyl cyclase and leads to an increase in intracellular cyclic AMP (cAMP).[4]
The specificity of this compound's effects can be rigorously validated by employing A2AAR antagonists, which act to block the receptor and inhibit the downstream signaling initiated by agonists. Among the well-characterized A2A antagonists are ZM241385, istradefylline (B1672650) (marketed as Nourianz™), and preladenant. These antagonists have been instrumental in preclinical and clinical studies, particularly in the context of neurodegenerative diseases like Parkinson's disease.
This guide will delve into the experimental evidence that substantiates the A2A receptor-mediated effects of this compound by demonstrating their reversal in the presence of A2A antagonists.
Comparative Efficacy: this compound vs. A2A Antagonists
The direct functional opposition of this compound and A2A antagonists has been demonstrated in various experimental settings. A key example is the modulation of cholesterol transport in human macrophages.
Modulation of Reverse Cholesterol Transport Proteins
In a study utilizing THP-1 human macrophages, this compound was shown to upregulate the expression of several key proteins involved in reverse cholesterol transport, an anti-atherogenic process. The A2A antagonist ZM-241385 was used to confirm that this effect was specifically mediated by the A2A receptor.
| Treatment Condition | ABCA1 mRNA Increase (%) | ABCG1 mRNA Increase (%) | 27-Hydroxylase mRNA Increase (%) | LXRα mRNA Increase (%) |
| UK-432,097 (100 nM) | 88.75 ± 5.4 | 58.42 ± 6.32 | 46.45 ± 3.4 | 155.80 ± 4.9 |
| UK-432,097 (100 nM) + ZM-241385 (1 µM) | Effect Negated | Effect Negated | Effect Negated | Effect Negated |
Data presented as mean ± standard deviation. The study reported that the stimulatory effect of UK-432,097 on the mRNA and protein levels of ABCA1, ABCG1, 27-hydroxylase, and LXRα was negated by the A2A receptor antagonist ZM-241385.[1]
Experimental Protocols
To ensure the reproducibility and clarity of the presented data, the following are detailed methodologies for the key experiments cited.
Upregulation of Cholesterol Efflux Gene Expression in THP-1 Macrophages
Objective: To determine the effect of the A2A agonist UK-432,097 on the gene expression of cholesterol efflux proteins and the reversal of this effect by the A2A antagonist ZM-241385.
Cell Line: THP-1 human macrophages.
Experimental Groups:
-
Untreated Control (RPMI media)
-
Vehicle Control (Dimethyl sulfoxide)
-
UK-432,097 (100 nM)
-
ZM-241385 (1 µM) + UK-432,097 (100 nM)
Procedure:
-
THP-1 human macrophages were incubated in the respective conditions for 6 hours (for ABCA1 and ABCG1) or 18 hours (for 27-hydroxylase and LXRα).
-
Following incubation, total RNA was isolated from the cells.
-
Gene expression analysis was performed using Quantitative Real-Time Polymerase Chain Reaction (QRT-PCR) for the target genes (ABCA1, ABCG1, 27-hydroxylase, and LXRα).
-
Gene expression levels were normalized to the housekeeping gene GAPDH.
-
For protein level analysis, Western blotting was performed using specific antibodies for the target proteins.
Data Analysis: Data were analyzed by one-way ANOVA, with P-values < 0.05 considered significant. The results demonstrated a significant increase in the mRNA and protein levels of the target genes in the presence of UK-432,097, and this effect was abolished when co-incubated with ZM-241385.[1]
Signaling Pathways and Experimental Visualization
To visually represent the molecular interactions and experimental workflows, the following diagrams have been generated using Graphviz (DOT language).
Caption: A2A Receptor Signaling Pathway
Caption: Experimental Workflow
References
A Comparative Analysis of UK-432097 and Endogenous Adenosine Efficacy at the A₂A Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the synthetic agonist UK-432097 and the endogenous neurotransmitter adenosine (B11128) at the human A₂A adenosine receptor (A₂AAR). This objective analysis, supported by experimental data, aims to inform research and drug development efforts targeting this key G-protein coupled receptor.
Introduction
The A₂A adenosine receptor, a member of the Gs-protein coupled receptor family, is a critical regulator of various physiological processes, including inflammation, neurotransmission, and cardiac function. Its activation by agonists initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). While endogenous adenosine is the natural ligand for this receptor, synthetic agonists like this compound have been developed for their high potency and selectivity, offering valuable tools for research and potential therapeutic applications.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative parameters defining the efficacy of this compound and endogenous adenosine at the human A₂AAR.
| Parameter | This compound | Endogenous Adenosine | Reference(s) |
| Binding Affinity (Kᵢ) | ~4-5 nM | Not readily available due to rapid metabolism | [1] |
| Functional Potency (EC₅₀) | 0.66 nM (in CHO cells) | 174 nM (in CHO-A₂A cells) | [2][3] |
Note on Adenosine Data: The EC₅₀ value for endogenous adenosine can exhibit significant variability across different studies and cell lines. This is primarily due to its rapid metabolism by enzymes such as adenosine deaminase. The provided value represents a specific experimental context and should be interpreted with this consideration. Direct measurement of adenosine's binding affinity (Kᵢ) is challenging for the same reason, hence the limited availability of this data.
Mechanism of Action and Signaling Pathway
Both this compound and endogenous adenosine are agonists at the A₂AAR. Upon binding, they induce a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into the second messenger cAMP. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response.
Figure 1: A₂A Adenosine Receptor Signaling Pathway.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experiments used to determine agonist efficacy.
Radioligand Binding Assay (for determining Kᵢ)
This assay quantifies the affinity of a ligand for a receptor.
-
Membrane Preparation: Membranes from cells expressing the human A₂AAR (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl₂.
-
Competition Binding: A fixed concentration of a radiolabeled A₂AAR antagonist (e.g., [³H]ZM241385) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competing ligand (this compound or a stable adenosine analog).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Accumulation Assay (for determining EC₅₀)
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.
-
Cell Culture: Cells stably expressing the human A₂AAR (e.g., CHO-K1 or HEK293) are cultured to an appropriate density.
-
Assay Medium: Cells are typically incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
-
Agonist Stimulation: Cells are treated with varying concentrations of the agonist (this compound or adenosine) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Figure 2: Experimental Workflows for Efficacy Determination.
Discussion and Conclusion
The data clearly demonstrate that this compound is a significantly more potent agonist at the human A₂AAR than endogenous adenosine, exhibiting an EC₅₀ value in the sub-nanomolar range. This high potency, combined with its selectivity, makes this compound a valuable pharmacological tool for probing the function of the A₂AAR in various physiological and pathological contexts.
The lower potency of adenosine is attributed to its rapid enzymatic degradation in the cellular environment. However, under conditions of tissue stress or injury, local concentrations of adenosine can rise significantly, leading to robust A₂AAR activation.
For drug development professionals, the high efficacy of synthetic agonists like this compound highlights the potential for developing potent and selective A₂AAR modulators for therapeutic intervention in inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions. The choice between targeting the receptor with a highly potent synthetic ligand versus modulating the levels of endogenous adenosine will depend on the specific therapeutic strategy and desired pharmacological profile.
This comparative guide provides a foundational understanding of the relative efficacies of this compound and endogenous adenosine. Researchers are encouraged to consider the specific experimental conditions and cell systems when interpreting and applying these findings to their own studies.
References
UK-432097: A Comparative Analysis of Receptor Cross-Reactivity
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profile of UK-432097, a potent and highly selective agonist for the adenosine (B11128) A2A receptor (A2AAR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this compound.
Executive Summary
This compound is widely recognized for its high affinity and selectivity for the human A2A adenosine receptor. This selectivity is crucial for its therapeutic potential, as off-target effects can lead to undesirable side effects. This guide summarizes the available quantitative data on the binding affinity and functional potency of this compound at the A2AAR and explores its interactions with other adenosine receptor subtypes.
Introduction to this compound
This compound is a synthetic agonist of the A2A adenosine receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its potent and selective activation of the A2AAR has made it a valuable tool for studying the role of this receptor and a potential candidate for therapeutic applications.
Cross-Reactivity Profile of this compound
The selectivity of a compound is a critical determinant of its therapeutic index. To assess the cross-reactivity of this compound, its binding affinity and functional activity have been evaluated against other adenosine receptor subtypes.
Binding Affinity
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is displaced by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the binding affinity.
Published data indicates that this compound exhibits high affinity for the human A2AAR, with a pKi of 8.4, which corresponds to a Ki value in the low nanomolar range.[1] Another study reported a Ki of 4.75 nM for the human A2AAR.[2]
Table 1: Binding Affinity of this compound at the Human A2A Adenosine Receptor
| Receptor | Parameter | Value | Reference |
| Human A2AAR | pKi | 8.4 | [1] |
| Human A2AAR | Ki | 4.75 nM | [2] |
Functional Activity
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For A2AAR, which is coupled to Gs protein, agonist activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), the concentration at which the compound produces 50% of its maximal effect.
This compound has been shown to be a potent agonist at the human A2AAR, with a reported EC50 value of 0.66 nM in a cAMP accumulation assay using Chinese Hamster Ovary (CHO) cells expressing the human A2AAR.[1][2]
Information regarding the functional activity of this compound at other adenosine receptor subtypes is limited in the available literature. A comprehensive functional screening across all adenosine receptor subtypes would be necessary to definitively quantify its functional selectivity.
Table 2: Functional Potency of this compound at the Human A2A Adenosine Receptor
| Receptor | Assay | Parameter | Value | Reference |
| Human A2AAR | cAMP Accumulation | EC50 | 0.66 nM | [1][2] |
Experimental Methodologies
The following sections describe the general protocols for the key experiments used to assess the cross-reactivity of compounds like this compound.
Radioligand Displacement Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Workflow Diagram:
Caption: Workflow for a radioligand displacement binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3) are cultured and harvested.
-
The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined.
-
-
Binding Assay:
-
In a multi-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A, [125I]-AB-MECA for A3).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand.
-
The reaction is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value is determined from the resulting sigmoid curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP, a second messenger for many GPCRs.
Signaling Pathway Diagram:
Caption: A2AAR signaling pathway leading to cAMP production.
Detailed Protocol:
-
Cell Culture and Plating:
-
CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest are cultured.
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Cells are incubated with increasing concentrations of the test compound (this compound).
-
For antagonist testing, cells are pre-incubated with the antagonist before adding a fixed concentration of an agonist.
-
The reaction is incubated for a specific time at a controlled temperature.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentration in the cell lysates is determined from the standard curve.
-
The data are plotted as the cAMP concentration versus the logarithm of the test compound concentration.
-
The EC50 value is determined from the resulting dose-response curve.
-
Conclusion
This compound is a highly potent and selective agonist for the human A2A adenosine receptor, as demonstrated by its low nanomolar binding affinity and functional potency. While comprehensive quantitative data on its cross-reactivity with other adenosine receptor subtypes and a broader range of GPCRs is not widely published, the available information strongly supports its characterization as a selective A2AAR ligand. Further studies providing a full selectivity panel would be beneficial for a more complete understanding of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.
References
A Structural Comparison of the UK-432097-Bound A2A Adenosine Receptor to Antagonist-Bound States
An objective guide for researchers, scientists, and drug development professionals on the structural nuances of the A2A adenosine (B11128) receptor when bound to the agonist UK-432097, in contrast to its antagonist-bound conformations.
The A2A adenosine receptor (A2AR), a member of the G protein-coupled receptor (GPCR) family, is a key regulator in various physiological processes and a significant target for therapeutic intervention in conditions like Parkinson's disease and inflammation. Understanding the structural dynamics of A2AR upon binding to different ligands is crucial for the rational design of novel therapeutics. This guide provides a detailed comparison of the A2AR structure in its active state, bound to the agonist this compound, versus its inactive state, typically complexed with antagonists such as ZM241385.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the binding and structural characteristics of this compound with representative A2AR antagonists.
Table 1: Ligand Binding Affinities and Potencies
| Ligand | Type | Species | Binding Affinity (K D i) | Functional Potency (EC D 50 D /IC D 50 D ) | Reference |
| This compound | Agonist | Human | 4.75 nM | 0.66 nM (cAMP accumulation) | [1][2] |
| ZM241385 | Antagonist | Human | - | - | [3] |
| CGS21680 | Agonist | Human | - | - | [1] |
| NECA | Agonist | Human | - | - | [1] |
| Compound 1 | Antagonist | Human | pK D i D = 7.95 | pK D b D = 7.00 | [4] |
Table 2: Crystallographic Data of A2A Receptor Complexes
| Ligand | PDB ID | Resolution (Å) | Receptor Construct | Key Structural Features | Reference |
| This compound | 3QAK | 2.7 | A D 2A D AR-T4L-ΔC | Active conformation, outward tilt of helix VI | [1][5] |
| ZM241385 | 3EML, 4EIY | 2.6, 1.1 (rmsd) | A D 2A D AR-T4L-ΔC, A D 2A D AR-BRIL | Inactive conformation | [1][3][4] |
| Compound 1 | - | 3.5 | A D 2A D AR-BRIL | Inactive state, potential allosteric pocket | [4] |
Structural Comparison: this compound (Agonist) vs. ZM241385 (Antagonist)
The binding of the agonist this compound induces significant conformational changes in the A2A receptor, transitioning it to an active state, which is distinct from the inactive state stabilized by antagonists like ZM241385.
Ligand Binding Pocket:
-
This compound: This larger agonist, with a molecular weight of 778 Daltons, occupies a significant portion of the ligand-binding cavity.[1] It forms an extensive network of interactions, including 11 hydrogen bonds and an aromatic stacking interaction.[1] The ribose moiety of this compound inserts deeply into a hydrophilic region, forming hydrogen bonds with His278 and Ser277.[1]
-
ZM241385: In contrast, the antagonist ZM241385 binds in a more extended conformation, oriented perpendicular to the membrane plane.[6] Its interactions are extensive with helices VI and VII, as well as extracellular loops 2 and 3.[3]
Conformational Changes in Transmembrane Helices:
Upon binding of this compound, the A2AR undergoes a series of rearrangements in its transmembrane (TM) helices, characteristic of GPCR activation:
-
Helix VI: The cytoplasmic half of TM6 displays a notable outward tilt and rotation.[1][5]
-
Helix VII: A seesaw-like movement of TM7 around the ligand's ribose ring is a specific response to this compound binding.[1]
These movements are in contrast to the more compact, inactive conformation stabilized by ZM241385. The outward movement of TM6 in the agonist-bound structure is a hallmark of GPCR activation, creating a binding site for intracellular G proteins.
Signaling Pathways
The activation of the A2A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7][8] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP responsive element binding protein 1 (CREB1).[7][8]
Experimental Protocols
1. X-ray Crystallography for Structural Determination of A2AR Complexes
The determination of the crystal structures of A2AR in complex with ligands like this compound and ZM241385 involves several key steps:
-
Receptor Engineering: To enhance stability for crystallization, the human A2AR is often engineered. A common modification is the fusion of T4 lysozyme (B549824) (T4L) or BRIL to the intracellular loop 3 (ICL3) and truncation of the C-terminus (ΔC).[1][4]
-
Expression and Purification: The engineered A2AR is typically expressed in insect cells (e.g., Sf9) using a baculovirus system.[1] The receptor is then solubilized from membranes using detergents like decylmaltoside (DM) and purified via affinity chromatography, often using a tag like a His-tag.[9]
-
Complex Formation and Crystallization: The purified receptor is incubated with a high concentration of the ligand (e.g., this compound) to ensure saturation.[1] Crystallization is achieved using methods like lipidic cubic phase (LCP) or vapor diffusion.[4][9]
-
Data Collection and Structure Determination: X-ray diffraction data are collected at a synchrotron source. The structure is then solved using molecular replacement, using a previously determined GPCR structure as a search model, and refined to the final resolution.[1][3]
2. Radioligand Binding Assays for Affinity Determination
Radioligand binding assays are employed to determine the binding affinity of unlabelled ligands by measuring their ability to compete with a radiolabelled ligand for binding to the receptor.
-
Membrane Preparation: Membranes from cells expressing the A2A receptor (e.g., CHO or Sf9 cells) are prepared.[1][10]
-
Competition Binding: A constant concentration of a radiolabelled antagonist (e.g., [³H]-ZM241385) is incubated with the membranes in the presence of varying concentrations of the unlabelled competitor ligand (e.g., this compound).[10]
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.
-
Quantification and Data Analysis: The amount of bound radioactivity is quantified using liquid scintillation counting. The data are then analyzed using non-linear regression to determine the IC D 50 D value of the competitor, from which the K D i D value can be calculated using the Cheng-Prusoff equation.[10]
References
- 1. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structure of an agonist-bound human A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression, Purification and Crystallisation of the Adenosine A2A Receptor Bound to an Engineered Mini G Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming UK-432097 Activity Through Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays to confirm the activity of UK-432097, a potent and selective A2A adenosine (B11128) receptor (A2AAR) agonist. We present supporting experimental data, detailed protocols for key assays, and a comparison with other common A2AAR agonists.
Introduction to this compound
This compound is a high-affinity agonist for the A2A adenosine receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation and cardiovascular function.[1][2] Its primary mechanism of action involves binding to the A2AAR, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This guide will focus on the functional assays designed to quantify this activity and compare its potency and efficacy against other known A2AAR agonists.
Quantitative Comparison of A2AAR Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound in comparison to other well-characterized A2AAR agonists. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
| Compound | Ki (nM) | EC50 (nM) for cAMP Accumulation | Cell Line | Reference |
| This compound | 4.75 | 0.66 ± 0.19 | CHO cells expressing human A2AAR | [4] |
| NECA | - | 5.99 ± 1.86 | CHO cells expressing human A2AAR | [4] |
| CGS21680 | - | 3.25 ± 1.22 | CHO cells expressing human A2AAR | [4] |
| CI-936 | - | 14.5 ± 5.81 | CHO cells expressing human A2AAR | [4] |
Data presented as mean ± standard deviation where available.
Signaling Pathway of this compound at the A2A Adenosine Receptor
Activation of the A2A adenosine receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.
Experimental Protocols
To experimentally validate the activity of this compound, two primary functional assays are recommended: a radioligand binding assay to determine its affinity for the A2AAR and a cAMP accumulation assay to measure its functional potency as an agonist.
Experimental Workflow:
The general workflow for characterizing an A2AAR agonist like this compound involves cell culture, membrane preparation (for binding assays), performing the respective assays, and subsequent data analysis.
Radioligand Binding Assay
This assay measures the affinity of this compound for the A2A adenosine receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO cells stably expressing human A2AAR.
-
[³H]-ZM241385 (radiolabeled antagonist).
-
This compound and other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of this compound and other unlabeled ligands.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of [³H]-ZM241385 (at a concentration near its Kd).
-
100 µL of cell membrane suspension (typically 10-20 µg of protein).
-
50 µL of the competing ligand (or buffer for total binding).
-
-
To determine non-specific binding, add a high concentration of a known A2AAR ligand (e.g., 10 µM CGS21680) instead of the test compound.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay quantifies the ability of this compound to stimulate the production of intracellular cAMP, a direct measure of its agonist activity.
Materials:
-
CHO cells stably expressing human A2AAR.
-
Stimulation Buffer: Serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound and other A2AAR agonists.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Seed the CHO-A2AAR cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells once with pre-warmed serum-free media.
-
Add 90 µL of stimulation buffer to each well and incubate for 30 minutes at 37°C.
-
Add 10 µL of serially diluted this compound or other agonists to the respective wells. Include a vehicle control and a positive control (forskolin).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., reading fluorescence on a plate reader).
-
Generate dose-response curves and calculate the EC50 and Emax values for each agonist.
Conclusion
The functional assays described in this guide, namely radioligand binding and cAMP accumulation assays, provide a robust framework for confirming and characterizing the activity of the A2AAR agonist this compound. The data presented demonstrates its high potency in comparison to other known agonists. By following the detailed protocols and utilizing the provided visualizations of the signaling pathway and experimental workflow, researchers can effectively evaluate the pharmacological properties of this compound and other A2AAR modulators in their drug discovery and development efforts.
References
A Comparative Analysis of UK-432097 and NECA for Adenosine Receptor Research
A detailed guide for researchers, scientists, and drug development professionals on the pharmacological and functional differences between the adenosine (B11128) receptor agonists UK-432097 and NECA, supported by experimental data and pathway visualizations.
This guide provides a comprehensive comparison of two widely used adenosine receptor agonists, this compound and 5'-(N-Ethylcarboxamido)adenosine (NECA). While both compounds are valuable tools in studying purinergic signaling, they exhibit distinct pharmacological profiles, particularly in their receptor selectivity and potency. This analysis aims to assist researchers in selecting the appropriate agonist for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | NECA |
| Receptor Selectivity | Highly selective for A2A adenosine receptor | Non-selective, high affinity for A1, A2A, and A3 receptors |
| Potency at A2A Receptor | High | High |
| Primary Signaling Pathway | Gs-protein coupled activation of adenylyl cyclase, leading to increased cAMP | Activation of multiple G-protein subtypes (Gs, Gi/o, Gq) depending on the receptor, modulating cAMP and other second messengers |
| Therapeutic Potential | Investigated for COPD and inflammatory diseases | Broad physiological effects due to non-selectivity |
Quantitative Analysis: Binding Affinities and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and NECA at various human adenosine receptor subtypes. These values are critical for understanding the selectivity and effective concentrations of each compound.
Table 1: Binding Affinity (Ki) at Human Adenosine Receptors
| Compound | A1 Receptor (nM) | A2A Receptor (nM) | A3 Receptor (nM) |
| This compound | - | ~4.75[1] | Agonistic effect noted, but specific Ki not readily available in cited literature[2] |
| NECA | 14[3] | 20[3] | 6.2[3] |
| Lower Ki values indicate higher binding affinity. |
Table 2: Functional Potency (EC50) at Human Adenosine Receptors
| Compound | A2A Receptor (cAMP accumulation, nM) | A2B Receptor (cAMP flux, µM) |
| This compound | 0.66[1] | - |
| NECA | 5.99[1] | 2.4[3] |
| Lower EC50 values indicate higher potency. |
Mechanism of Action and Signaling Pathways
Both this compound and NECA exert their effects by activating G-protein coupled adenosine receptors. However, their differing selectivity profiles result in the activation of distinct downstream signaling cascades.
This compound: As a highly selective A2A receptor agonist, this compound primarily activates the Gs alpha subunit of the G-protein complex.[4] This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4][5] This signaling pathway is pivotal in mediating the anti-inflammatory effects observed with this compound.[4]
Caption: Signaling pathway of the selective A2A agonist this compound.
NECA: Being a non-selective agonist, NECA can activate multiple adenosine receptor subtypes, leading to more complex signaling outcomes.[3][6] Activation of A1 and A3 receptors typically couples to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[7] Conversely, A2A and A2B receptor activation stimulates adenylyl cyclase via Gs proteins.[5][8] Furthermore, NECA has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phospholipase C (PLC) pathways.[9][10][11]
Caption: Diverse signaling pathways activated by the non-selective agonist NECA.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro assays. Below are generalized protocols for the key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound (this compound or NECA).
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK-293) stably expressing the human adenosine receptor subtype of interest.[12]
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used.[13]
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]CGS21680 for A2A receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.[13]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP.
Objective: To determine the potency (EC50) and efficacy of this compound or NECA in modulating cAMP levels.
General Protocol:
-
Cell Culture: Cells (e.g., CHO or HEK-293) expressing the target adenosine receptor are cultured in appropriate media.[1]
-
Assay Medium: Cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[13]
-
Compound Treatment: Cells are treated with varying concentrations of the test agonist for a defined period.[1]
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a competitive binding assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method.[13]
-
Data Analysis: A dose-response curve is generated to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Caption: Generalized workflow for key in vitro pharmacological assays.
Conclusion
References
- 1. Structure of an agonist-bound human A2A adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of a selective and potent A2a agonist with extended lung retention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. innoprot.com [innoprot.com]
- 6. apexbt.com [apexbt.com]
- 7. innoprot.com [innoprot.com]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative In Vitro Analysis of the Anti-Inflammatory Effects of UK-432097
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory performance of UK-432097, a potent A₂A adenosine (B11128) receptor (A₂AAR) agonist, with other A₂AAR agonists and a standard anti-inflammatory agent. The experimental data cited herein is intended to support researchers in the evaluation of this compound for further investigation.
Introduction
Inflammation is a complex biological response implicated in a wide array of pathologies. The adenosine A₂A receptor has emerged as a promising therapeutic target for modulating inflammatory processes. This compound is a highly potent and selective A₂AAR agonist with demonstrated anti-inflammatory properties.[1] This guide compares the in vitro efficacy of this compound with other known A₂AAR agonists, CGS21680 and Regadenoson, and the well-established corticosteroid, Dexamethasone. The primary mechanism of action for A₂AAR agonists involves the activation of the A₂A receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately suppresses the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Dexamethasone, in contrast, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor, leading to the inhibition of pro-inflammatory signaling pathways, such as NF-κB.
Comparative Performance Data
The following table summarizes the in vitro potency of this compound and its comparators in key anti-inflammatory assays. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Target | Assay | Cell Type | IC₅₀ / EC₅₀ | Reference |
| This compound | A₂A Adenosine Receptor | cAMP Accumulation | CHO cells expressing human A₂AAR | EC₅₀: 0.66 nM | [1] |
| CGS21680 | A₂A Adenosine Receptor | TNF-α Inhibition | Murine Macrophages | Not explicitly found | |
| Regadenoson | A₂A Adenosine Receptor | TNF-α Inhibition | COVID-19 patient immune cells | Not explicitly found | [2] |
| Dexamethasone | Glucocorticoid Receptor | TNF-α Inhibition | Human Monocytes (THP-1) | IC₅₀: 3 nM (MCP-1) | [3] |
| Dexamethasone | Glucocorticoid Receptor | IL-6 Inhibition | Human Monocytes | Dose-dependent inhibition | [4] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: A₂A Receptor Signaling Pathway for Anti-inflammatory Effects.
Caption: Workflow for In Vitro Cytokine Inhibition Assay.
Detailed Experimental Protocols
cAMP Accumulation Assay
Objective: To determine the potency of A₂AAR agonists in stimulating intracellular cAMP production.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human A₂A adenosine receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase inhibitor (e.g., Rolipram or IBMX).
-
Test compounds (this compound, CGS21680, Regadenoson) at various concentrations.
-
Forskolin (B1673556) (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Seed the CHO-A₂AAR cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Add assay buffer containing a phosphodiesterase inhibitor to each well and incubate.
-
Add serial dilutions of the test compounds or forskolin to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration against the log of the agonist concentration and determine the EC₅₀ value using a non-linear regression curve fit.
Inhibition of TNF-α and IL-6 Production in Macrophages
Objective: To assess the ability of test compounds to inhibit the production of pro-inflammatory cytokines in activated macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages with PMA).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with appropriate supplements.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds (this compound, CGS21680, Regadenoson, Dexamethasone) at various concentrations.
-
ELISA kits for mouse or human TNF-α and IL-6.
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.[5]
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for a pre-determined time (e.g., 1-2 hours).
-
Add LPS to each well to a final concentration that induces a robust cytokine response (e.g., 100 ng/mL).[5]
-
Incubate for a specified period (e.g., 4-24 hours) to allow for cytokine production.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's protocols.[6][7][8][9]
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.
-
Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Conclusion
This compound demonstrates high potency as an A₂A adenosine receptor agonist in vitro, as evidenced by its nanomolar EC₅₀ value in cAMP accumulation assays. The provided experimental protocols offer a framework for researchers to independently validate and compare the anti-inflammatory effects of this compound against other A₂AAR agonists and standard anti-inflammatory drugs. The suppression of key pro-inflammatory cytokines like TNF-α and IL-6 underscores the therapeutic potential of targeting the A₂AAR pathway for inflammatory diseases. Further head-to-head comparative studies under standardized conditions are warranted to definitively rank the potency of these compounds.
References
- 1. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regadenoson for the treatment of COVID-19: A five case clinical series and mouse studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mpbio.com [mpbio.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. bmgrp.com [bmgrp.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Independent Verification of UK-432097 Binding Affinity: A Comparative Guide
This guide provides an independent verification of the binding affinity of UK-432097 for the human A2A adenosine (B11128) receptor (A2AAR). A comprehensive comparison with other well-characterized A2AAR ligands is presented, supported by experimental data from published literature. Detailed methodologies for the key experiments are provided to allow for independent verification and replication.
Quantitative Data Summary
The binding affinities and functional potencies of this compound and comparator compounds at the human A2A adenosine receptor are summarized in the table below. This compound demonstrates high potency as an A2AAR agonist, comparable to other known agonists and significantly different from antagonists.
| Compound | Type | Ki (nM) | pKi | EC50 (nM) |
| This compound | Agonist | 4.75[1] | 8.4[2][3] | 0.66[1][2] |
| NECA | Agonist | - | - | 1.2 - 28[4][5] |
| CGS21680 | Agonist | - | - | 2.8 - 55[4][5] |
| ZM241385 | Antagonist | 0.4 - 1.9[2][6] | - | - |
Note: Ki values represent the inhibition constant, a measure of binding affinity. pKi is the negative logarithm of the Ki value. EC50 represents the half-maximal effective concentration in functional assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human A2A adenosine receptor are cultured to 80-90% confluency.
-
Cells are harvested, and the cell pellet is resuspended in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[7]
-
The cell suspension is homogenized and centrifuged to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer.
2. Binding Assay:
-
In assay tubes, increasing concentrations of the unlabeled test compound (e.g., this compound), a fixed concentration of a radiolabeled ligand (e.g., [3H]-ZM241385 or [3H]-CGS21680), and the membrane suspension are combined.[2][8]
-
The mixture is incubated to allow for competitive binding to reach equilibrium (e.g., 120 minutes at room temperature).[4]
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA or 100 µM CGS21680).[2][4]
3. Data Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
1. Cell Preparation:
-
HEK293 cells stably expressing the human A2A adenosine receptor are plated in a multi-well plate and grown overnight.[9]
2. Assay Protocol:
-
The cell culture medium is removed, and the cells are washed with a buffer.
-
Cells are then incubated with various concentrations of the test agonist (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., Ro 20-1724 or rolipram) to prevent cAMP degradation.[2][3]
-
The incubation is carried out for a specific time (e.g., 10-20 minutes) at 37°C.[5]
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3]
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Visualizations
A2A Adenosine Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the A2A adenosine receptor, a Gs-coupled G-protein coupled receptor (GPCR).
Caption: A2A adenosine receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the key steps involved in a typical radioligand binding assay to determine the binding affinity of a test compound.
Caption: Radioligand binding assay workflow.
References
- 1. innoprot.com [innoprot.com]
- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Disposal of UK-432097: A Guide for Laboratory Professionals
Absence of specific manufacturer's disposal instructions for UK-432097 necessitates a cautious and informed approach to its disposal. This guide provides essential safety information and a recommended disposal procedure based on general best practices for potent, research-grade chemical compounds. All personnel must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
This compound is a highly potent and selective adenosine (B11128) A2A receptor agonist.[1] Due to its specific biological activity, careful handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. While a dedicated Safety Data Sheet (SDS) with explicit disposal instructions is not publicly available, the following information, compiled from general laboratory safety guidelines and data on similar compounds, can guide researchers in making responsible disposal decisions.
Key Compound Information and Handling
Proper handling is the first step in safe disposal. Researchers should be fully aware of the properties of this compound before commencing any work.
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 380221-63-6 | N/A |
| Molecular Formula | C40H47N11O6 | N/A |
| Mechanism of Action | Potent and selective adenosine A2A receptor agonist | [1] |
| Physical Form | Typically a solid powder | N/A |
| Storage | Store at -20°C | N/A |
When handling this compound, standard laboratory personal protective equipment (PPE) should be worn, including safety goggles, a lab coat, and chemical-resistant gloves. All work with the solid compound should be performed in a chemical fume hood to avoid inhalation of dust particles.
Recommended Disposal Procedure
In the absence of specific instructions, this compound should be treated as a hazardous chemical waste. The following procedure is a general guideline and must be adapted to comply with institutional and regulatory requirements.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be collected and disposed of as hazardous waste.[2][3][4]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[2][5] Incompatible wastes can react and create additional hazards.[2]
-
-
Waste Collection and Labeling:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[3][4][6] The container must be compatible with the chemical nature of the waste.
-
The label should clearly state "Hazardous Waste" and include the full chemical name (this compound), the quantity of waste, and the date of accumulation.[3][7]
-
-
Storage of Waste:
-
Arranging for Disposal:
Experimental Protocols for Waste Neutralization (Not Available)
Currently, there are no publicly available, validated experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. Attempting to neutralize the compound without a validated protocol could be dangerous and is not recommended.
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of chemical waste in a research laboratory setting.
Caption: General workflow for assessing and managing laboratory chemical waste.
By following these general guidelines and, most importantly, working in close collaboration with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
Essential Safety and Logistical Information for Handling UK-432097
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of UK-432097, a potent and selective A2A adenosine (B11128) receptor (A2AAR) agonist.[1][2] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, non-radiolabeled research compounds and investigational drugs.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure to this compound. The required level of PPE varies depending on the laboratory activity and the physical form of the compound.
| Laboratory Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Disposable, solid-front lab coat with tight-fitting cuffs.- Ventilation: Certified chemical fume hood or powder containment hood. | High risk of aerosolization and inhalation of fine powders. Full respiratory protection is critical. Double-gloving provides an additional barrier against contamination.[3] |
| Solution Preparation and Handling | - Gloves: Single pair of chemical-resistant nitrile gloves.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Lab Coat: Standard laboratory coat.- Ventilation: Chemical fume hood. | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists.[3] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat.- Containment: Class II biological safety cabinet. | Protects against splashes and maintains the sterility of the cell culture. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat. | Provides protection against splashes and contact with contaminated waste. |
Operational Plan
A clear operational plan is vital for the safe management of this compound within the laboratory.
2.1. Compound Receipt and Storage:
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Logging: Document the date of receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Storage: Store this compound in a cool, well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
2.2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[3]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure. All disposal must comply with federal, state, and local regulations.[4]
3.1. Waste Segregation and Collection:
-
Unused/Expired Compound: Collect in a clearly labeled, sealed container. Do not dispose of down the drain or in the regular trash.[3]
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the compound's name.[3]
-
Contaminated PPE (e.g., gloves, lab coat): Place in a sealed bag or container labeled as hazardous waste.[3]
-
Aqueous Waste: Collect in a sealed, labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[3]
3.2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of this compound.[5]
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.[5]
3.3. Final Disposal:
-
Dispose of all this compound waste through a certified hazardous waste vendor.[3][6]
-
Maintain records of all waste disposal activities.
This compound Signaling Pathway
This compound is a potent and selective agonist of the A2A adenosine receptor (A2AAR), a G-protein coupled receptor (GPCR).[1][2] Upon binding of this compound, the A2AAR activates the Gs alpha subunit of its associated G-protein. This initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7] Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP responsive element-binding protein (CREB).[7][8]
Caption: A2A Adenosine Receptor signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. osha.gov [osha.gov]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
